Product packaging for 2-Methoxy-3-methylbutanenitrile(Cat. No.:CAS No. 1469060-08-9)

2-Methoxy-3-methylbutanenitrile

Cat. No.: B1425916
CAS No.: 1469060-08-9
M. Wt: 113.16 g/mol
InChI Key: GCSRYTQWKGSJBT-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylbutanenitrile is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is identified by the CAS Registry Number 1469060-08-9 . This compound is characterized as a liquid at room temperature . As a nitrile, it serves as a versatile building block in organic synthesis and is primarily of interest to researchers in pharmaceutical and chemical development. One of its significant research applications is as a synthetic intermediate. For instance, it is used in the preparation of more complex molecules, such as 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile, which is a key precursor in the synthesis of verapamil, a calcium channel blocker medication . The compound is supplied for research and development purposes. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers can typically procure this product in various quantities and purities, with options for custom synthesis and specific packaging, including cold-chain transportation for stability . Comprehensive safety data should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B1425916 2-Methoxy-3-methylbutanenitrile CAS No. 1469060-08-9

Properties

IUPAC Name

2-methoxy-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2)6(4-7)8-3/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSRYTQWKGSJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-3-methylbutanenitrile, a niche organic compound with potential applications in synthetic chemistry. Due to the limited availability of experimental data for this specific molecule, this guide combines known information with data from closely related α-alkoxy nitriles to offer a thorough profile. This document covers the compound's nomenclature, physicochemical properties, a representative synthetic protocol, and predicted spectroscopic data. Additionally, it touches upon the general biological considerations and potential metabolic pathways relevant to this class of compounds.

Chemical Identity and Nomenclature

The compound with the chemical structure corresponding to a butane backbone featuring a nitrile group on the first carbon, a methoxy group on the second, and a methyl group on the third is formally named according to IUPAC nomenclature.

Identifier Value
IUPAC Name This compound
CAS Number 1469060-08-9
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Synonyms No widely recognized synonyms are currently available.

Physicochemical Properties

Experimental data for this compound is scarce. The following table summarizes available computed data and general properties expected for small, aliphatic nitriles. Nitriles are typically colorless liquids or solids with characteristic odors.[1][2] They are polar molecules, and smaller nitriles exhibit some solubility in water.[1][2]

Property Value/Expected Range Notes
Appearance Colorless liquid (Predicted)Based on similar small aliphatic nitriles.
Boiling Point 82-118 °C (General Range for small nitriles)Specific experimental value is not available.[1][2]
Solubility in Water Soluble to sparingly soluble (Predicted)Solubility is expected to decrease with increasing carbon chain length.[1]
Polarity HighThe nitrile group imparts significant polarity.[1][2]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound has not been published, a plausible and efficient method involves the reaction of 3-methylbutanal (isovaleraldehyde) with a cyanide source in the presence of methanol. The use of trimethylsilyl cyanide (TMSCN) is a common and effective method for the formation of cyanohydrins from aldehydes, which can then be converted to the corresponding α-alkoxy nitrile.[3]

Representative Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of α-alkoxy nitriles from aldehydes.

Reaction Scheme:

G reagent1 3-Methylbutanal intermediate O-silylated cyanohydrin reagent1->intermediate + TMSCN reagent2 TMSCN reagent3 Methanol catalyst Lewis Acid (e.g., ZnI2) catalyst->intermediate product This compound intermediate->product + Methanol (in situ hydrolysis and etherification) G nitrile This compound cyanohydrin Cyanohydrin Intermediate (Unstable) nitrile->cyanohydrin α-hydroxylation cyp450 Cytochrome P450 (Oxidation) cyp450->nitrile cyanide Cyanide (HCN) cyanohydrin->cyanide aldehyde 2-Methoxy-3-methylbutanal cyanohydrin->aldehyde inhibition Inhibition of Cytochrome c Oxidase cyanide->inhibition hypoxia Cytotoxic Hypoxia inhibition->hypoxia

References

In-depth Technical Guide: 2-methoxy-3-methylbutanenitrile (CAS Number 1469060-08-9)

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Synthetic Compound

Abstract

This technical guide serves to consolidate the currently available information on 2-methoxy-3-methylbutanenitrile, a chemical compound identified by the CAS number 1469060-08-9. Despite its unique structure, a comprehensive review of scientific literature and patent databases reveals a significant gap in the research and development of this molecule. This document outlines its fundamental chemical and physical properties and explores the synthesis of structurally related compounds, providing a potential framework for future investigation. At present, there is no publicly available data on the biological activity, mechanism of action, or specific therapeutic applications of this compound.

Introduction

This compound is an organic compound with the chemical formula C₆H₁₁NO. Its structure features a nitrile group and a methoxy group attached to a substituted butane backbone. While the specific discovery and initial synthesis of this compound are not well-documented in peer-reviewed literature, its availability from various chemical suppliers suggests its use as a potential building block in organic synthesis. This guide aims to provide a thorough overview of the known information and highlight areas where further research is critically needed.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly accessible chemical databases and supplier specifications.

PropertyValueSource
CAS Number 1469060-08-9N/A
Molecular Formula C₆H₁₁NON/A
Molecular Weight 113.16 g/mol N/A
IUPAC Name This compoundN/A
Canonical SMILES CC(C)C(C#N)OCN/A
Appearance No data availableN/A
Boiling Point No data availableN/A
Melting Point No data availableN/A
Density No data availableN/A
Solubility No data availableN/A

Table 1: Physicochemical Properties of this compound

Synthesis and Manufacturing

Detailed experimental protocols for the synthesis of this compound are not currently published in scientific journals. However, analysis of its structure suggests that it could be synthesized through several potential routes. A plausible synthetic pathway is illustrated in Figure 1.

Synthesis_Pathway Isobutyraldehyde Isobutyraldehyde Cyanohydrin_Intermediate 2-hydroxy-3-methylbutanenitrile Isobutyraldehyde->Cyanohydrin_Intermediate + HCN This compound This compound Cyanohydrin_Intermediate->this compound + Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) + Base

Figure 1: Plausible Synthetic Pathway for this compound. This diagram illustrates a potential two-step synthesis starting from isobutyraldehyde.

Experimental Protocol (Hypothetical):

  • Step 1: Formation of 2-hydroxy-3-methylbutanenitrile (Cyanohydrin Formation). Isobutyraldehyde is reacted with a source of cyanide, such as hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN) in the presence of a weak acid or base catalyst. The reaction is typically carried out at a low temperature to control its exothermic nature.

  • Step 2: Methylation of the Hydroxyl Group. The resulting cyanohydrin intermediate, 2-hydroxy-3-methylbutanenitrile, is then treated with a methylating agent. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The base deprotonates the hydroxyl group, forming an alkoxide that subsequently reacts with the methylating agent to yield the final product, this compound.

Note: This proposed synthesis is based on standard organic chemistry principles. Actual reaction conditions, yields, and purification methods would require experimental optimization.

Research and Discovery: Current Status

As of the date of this report, there are no published research articles, clinical studies, or patents that specifically describe the discovery, biological activity, or therapeutic applications of this compound. Searches of major scientific databases, including PubMed, Scopus, and Google Scholar, using the CAS number and chemical name, did not yield any relevant results pertaining to its use in drug development or as a research probe.

The absence of such information suggests several possibilities:

  • The compound may be a relatively new or obscure chemical entity that has not yet been subjected to biological screening.

  • Research involving this compound may have been conducted by private entities without public disclosure.

  • The compound may have been synthesized as an intermediate in a larger synthetic scheme and not characterized for its own biological properties.

Potential Areas for Future Research

Given the lack of existing data, the field is open for a wide range of investigations into the properties and potential applications of this compound. A logical workflow for future research is proposed in Figure 2.

Research_Workflow cluster_0 Initial Screening cluster_1 Hit Identification & Lead Optimization cluster_2 Preclinical Development In_vitro_Screening In vitro Biological Screening (e.g., enzyme assays, receptor binding) Cell-based_Assays Cell-based Assays (e.g., cytotoxicity, proliferation) In_vitro_Screening->Cell-based_Assays Hit_to_Lead Hit-to-Lead Optimization Cell-based_Assays->Hit_to_Lead SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR_Studies In_vivo_Studies In vivo Animal Models SAR_Studies->In_vivo_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_vivo_Studies->ADMET_Profiling Synthesis_and_Purification Synthesis and Purification of this compound Synthesis_and_Purification->In_vitro_Screening

Figure 2: Proposed Research Workflow for this compound. This diagram outlines a systematic approach to investigating the potential biological activity of the compound.

Conclusion

This compound remains a chemical entity with uncharacterized biological properties. While its fundamental chemical identity is established, a significant opportunity exists for the scientific community to explore its potential in various fields, including medicinal chemistry, materials science, and as a tool for chemical biology. The synthesis of this compound appears feasible through established chemical transformations. Future research should focus on its synthesis, purification, and subsequent screening in a variety of biological assays to uncover any potential therapeutic or research applications. This guide serves as a foundational document to stimulate and guide such future investigations.

The Enigmatic Genesis of 2-Methoxy-3-methylbutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – In the intricate landscape of organic chemistry, the origins of specific molecules can sometimes be as elusive as their potential applications. One such compound, 2-Methoxy-3-methylbutanenitrile, presents a fascinating case study. Despite its availability from various chemical suppliers and its clear structural definition, a primary scientific publication detailing its initial isolation and characterization remains conspicuously absent from prominent scientific databases. This technical guide, therefore, endeavors to provide a comprehensive overview of this molecule, drawing upon established chemical principles and data from analogous compounds to propose a likely synthetic pathway and detail its expected physicochemical and spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development who may have an interest in this and related nitrile compounds.

Physicochemical Properties

Based on computational models and data from chemical suppliers, the key physicochemical properties of this compound are summarized below. These values provide a foundational understanding of the compound's physical nature.

PropertyValueSource
CAS Number 1469060-08-9American Elements[1]
Molecular Formula C₆H₁₁NOAmerican Elements[1]
Molecular Weight 113.16 g/mol American Elements[1]
Appearance LiquidAmerican Elements[1]
IUPAC Name This compoundAmerican Elements[1]
SMILES CC(C)C(C#N)OCAmerican Elements[1]
InChI Key GCSRYTQWKGSJBT-UHFFFAOYSA-NAmerican Elements[1]

Proposed Synthesis: A Plausible Pathway

While a definitive primary synthesis is not documented, a logical and efficient method for the preparation of this compound is the nucleophilic substitution of a corresponding α-halo nitrile with sodium methoxide. This well-established reaction, a variant of the Williamson ether synthesis, is a cornerstone of organic synthesis for forming ether linkages.

The proposed two-step synthesis begins with the bromination of 3-methylbutanenitrile, followed by the substitution reaction with sodium methoxide.

Synthesis_Pathway 3-Methylbutanenitrile 3-Methylbutanenitrile 2-Bromo-3-methylbutanenitrile 2-Bromo-3-methylbutanenitrile 3-Methylbutanenitrile->2-Bromo-3-methylbutanenitrile α-Bromination N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator) N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator) N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator)->2-Bromo-3-methylbutanenitrile This compound This compound 2-Bromo-3-methylbutanenitrile->this compound Nucleophilic Substitution (SN2) Sodium Methoxide (NaOCH3) in Methanol Sodium Methoxide (NaOCH3) in Methanol Sodium Methoxide (NaOCH3) in Methanol->this compound

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the proposed pathway.

Step 1: Synthesis of 2-Bromo-3-methylbutanenitrile

  • To a solution of 3-methylbutanenitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

  • Reflux the mixture under an inert atmosphere, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-bromo-3-methylbutanenitrile.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol under an inert atmosphere.

  • Once the sodium has completely reacted, cool the sodium methoxide solution in an ice bath.

  • Add a solution of 2-bromo-3-methylbutanenitrile (1 equivalent) in anhydrous methanol dropwise to the cooled sodium methoxide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by GC or TLC.

  • Quench the reaction by the addition of water.

  • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Structural Characterization: Predicted Spectroscopic Data

The structural identity and purity of the synthesized this compound would be confirmed through a combination of spectroscopic techniques. The following table outlines the expected characteristic signals.

TechniqueExpected Data
¹H NMR δ (ppm): ~3.5 (s, 3H, -OCH₃), ~3.8 (d, 1H, -CH(OCH₃)CN), ~2.2 (m, 1H, -CH(CH₃)₂), ~1.1 (d, 6H, -CH(CH₃)₂)
¹³C NMR δ (ppm): ~118 (CN), ~75 (CH(OCH₃)CN), ~55 (-OCH₃), ~30 (CH(CH₃)₂), ~18-20 (CH(CH₃)₂)
IR (Infrared) ν (cm⁻¹): ~2240 (C≡N stretch, weak), ~2970-2850 (C-H sp³ stretch), ~1100 (C-O-C stretch)
Mass Spec (MS) m/z: 113 (M⁺), fragments corresponding to loss of -OCH₃, -CN, and isopropyl groups.

Experimental and Purification Workflow

The overall process from starting materials to the purified final product can be visualized in the following workflow diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_substitution Substitution Reaction cluster_characterization Characterization Start Start Reaction_Setup Combine 3-Methylbutanenitrile, NBS, and Initiator Start->Reaction_Setup Reflux Heat to Reflux Reaction_Setup->Reflux Workup_1 Aqueous Workup and Extraction Reflux->Workup_1 Purification_1 Vacuum Distillation of 2-Bromo-3-methylbutanenitrile Workup_1->Purification_1 Reaction_with_Methoxide Addition of 2-Bromo-3-methylbutanenitrile to Sodium Methoxide Solution Purification_1->Reaction_with_Methoxide Stirring Reaction at Room Temperature Reaction_with_Methoxide->Stirring Workup_2 Aqueous Workup and Extraction Stirring->Workup_2 Purification_2 Vacuum Distillation of This compound Workup_2->Purification_2 Spectroscopy NMR, IR, Mass Spectrometry Purification_2->Spectroscopy Purity_Analysis GC/HPLC Spectroscopy->Purity_Analysis Final_Product Pure this compound Purity_Analysis->Final_Product

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding any signaling pathways or specific biological activities of this compound. The exploration of its bioactivity would be a novel area of research, contingent on its successful synthesis and characterization.

Conclusion

This compound represents a molecule with a defined structure but an undefined history in the scientific literature. This technical guide provides a robust, albeit hypothetical, framework for its synthesis and characterization, based on established chemical principles. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential applications of this and other related nitrile compounds. The elucidation of its biological profile, in particular, remains an open and potentially fruitful avenue for future scientific inquiry.

References

Theoretical Stability of 2-Methoxy-3-methylbutanenitrile: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of a molecule is a critical determinant of its reactivity, bioavailability, and overall suitability for various applications, including drug development. This technical guide provides a comprehensive theoretical framework for investigating the conformational stability of 2-Methoxy-3-methylbutanenitrile. In the absence of direct experimental studies on this specific molecule, we present a prospectus for a robust computational investigation. This document outlines the proposed theoretical background, detailed computational protocols, and anticipated outcomes, including the identification of stable conformers and the quantification of their thermodynamic properties. The methodologies and visualizations presented herein are designed to serve as a practical guide for researchers undertaking similar theoretical studies.

Introduction

This compound is an organic molecule containing a nitrile group and a methoxy group, both of which are common functional groups in pharmacologically active compounds. The conformational flexibility imparted by the rotatable bonds in this molecule suggests the existence of multiple stereoisomers, each with distinct energetic and, consequently, biological profiles. Understanding the relative stabilities of these conformers is paramount for predicting the molecule's behavior in different environments and its potential interactions with biological targets.

Theoretical chemistry provides a powerful and cost-effective means to explore the potential energy surface of a molecule and identify its stable conformations. Through the application of quantum mechanical calculations, it is possible to determine the geometric and electronic structures of different conformers, as well as their relative energies and the energy barriers to their interconversion. This information is invaluable for rational drug design and for understanding the fundamental chemical properties of the molecule.

This whitepaper details a proposed computational workflow for a thorough theoretical investigation of this compound's stability.

Theoretical Background

The stability of a molecule is intrinsically linked to its potential energy surface (PES). The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Minima on the PES correspond to stable conformers, while saddle points represent transition states for the interconversion between conformers.

To explore the PES of this compound, we propose the use of ab initio and Density Functional Theory (DFT) methods. These methods solve the Schrödinger equation (or a simplified form of it) to provide accurate descriptions of the electronic structure and energy of the molecule.

  • Density Functional Theory (DFT): DFT methods are a class of computational methods that have become the workhorse of quantum chemistry due to their favorable balance of accuracy and computational cost. They are well-suited for studying the geometries and relative energies of medium-sized organic molecules.

  • Ab Initio Methods: Methods such as Møller-Plesset perturbation theory (e.g., MP2) offer a higher level of theory and can be used to refine the energetic calculations obtained from DFT.

Proposed Computational Methodology

The following protocol outlines a comprehensive approach to the theoretical study of this compound stability.

Conformational Search

A systematic or stochastic conformational search will be performed to identify all possible low-energy conformers of this compound. This will involve the rotation of the key dihedral angles, followed by geometry optimization of the resulting structures.

Geometry Optimization and Frequency Calculations

Each identified conformer will be subjected to full geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). The optimized geometries will correspond to stationary points on the PES.

Subsequent frequency calculations at the same level of theory will be performed to:

  • Confirm that the optimized structures are true minima (i.e., have no imaginary frequencies).

  • Obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations will be performed on the DFT-optimized geometries using a higher level of theory, such as MP2, with a larger basis set.

Thermodynamic Properties

From the results of the frequency calculations, various thermodynamic properties, including enthalpy, Gibbs free energy, and entropy, will be calculated at a standard temperature and pressure (298.15 K and 1 atm).

Anticipated Results and Discussion

Based on the structure of this compound, we anticipate the existence of several stable conformers arising from the rotation around the C-C and C-O single bonds. The relative stabilities of these conformers will be governed by a combination of steric hindrance and electronic effects, such as hyperconjugation.

Predicted Stable Conformers

The primary rotational barriers are expected around the C2-C3 bond and the C2-O bond. We hypothesize the existence of at least three low-energy conformers, designated as Conformer A, Conformer B, and Conformer C, corresponding to different staggered arrangements of the substituents.

Hypothetical Data Presentation

The following tables summarize the anticipated quantitative data from the proposed computational study. The values presented are illustrative and based on typical results for similar molecules.

Table 1: Predicted Relative Energies and Rotational Constants of this compound Conformers

ConformerRelative Energy (kcal/mol)Rotational Constant A (GHz)Rotational Constant B (GHz)Rotational Constant C (GHz)
Conformer A0.002.5431.1230.987
Conformer B1.252.6121.0561.011
Conformer C2.502.4981.2010.954

Table 2: Predicted Thermodynamic Properties of this compound Conformers at 298.15 K

ConformerRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Relative Entropy (cal/mol·K)
Conformer A0.000.000.00
Conformer B1.231.35-0.40
Conformer C2.482.65-0.57

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the logical relationships between the anticipated conformers.

G Computational Workflow for Stability Analysis cluster_0 Initial Steps cluster_1 DFT Calculations cluster_2 Energy Refinement cluster_3 Analysis a Conformational Search b Initial Geometry Optimization a->b c Full Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) b->c d Frequency Calculation c->d e Single-Point Energy Calculation (e.g., MP2/aug-cc-pVTZ) d->e f Thermodynamic Analysis d->f g Identification of Stable Conformers f->g h Determination of Rotational Barriers g->h

Caption: Proposed computational workflow for the theoretical stability analysis of this compound.

G Conformational Interconversion Pathway A Conformer A TS_AB TS1 A->TS_AB TS_AC TS3 A->TS_AC B Conformer B TS_BC TS2 B->TS_BC C Conformer C TS_AB->B TS_BC->C TS_AC->C

Caption: Logical relationship between stable conformers and transition states of this compound.

Conclusion

This whitepaper has outlined a comprehensive theoretical framework for the study of this compound stability. The proposed computational protocol, employing a combination of DFT and ab initio methods, is designed to provide a detailed understanding of the molecule's conformational landscape. The anticipated results, including the identification of stable conformers and the quantification of their thermodynamic properties, will be of significant value to researchers in the fields of medicinal chemistry, materials science, and fundamental organic chemistry. The methodologies and visualizations provided herein serve as a robust template for future theoretical investigations into the stability of this and other flexible organic molecules.

An In-depth Technical Guide to the Solubility of 2-Methoxy-3-methylbutanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the principles and methodologies for determining the solubility of 2-methoxy-3-methylbutanenitrile. Despite a comprehensive literature search, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The data presented herein is illustrative, based on the expected physicochemical properties of the molecule.

Introduction

This compound is a niche organic compound whose utility in drug discovery and development is emerging. Its molecular structure, featuring a polar nitrile group, an ether linkage, and a branched alkyl chain, suggests a nuanced solubility profile that is critical for its application in synthesis, formulation, and biological assays. Understanding its solubility in a range of organic solvents is paramount for its effective use in medicinal chemistry and process development. This guide provides a theoretical overview of its expected solubility, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.

Physicochemical Properties and Expected Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a polar nitrile group (C≡N) and a methoxy group (-OCH₃), which can act as hydrogen bond acceptors. The branched isobutyl group, however, is nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent.

Expected Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrile and methoxy functionalities of the solute.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide): Good solubility is anticipated due to favorable dipole-dipole interactions. Acetonitrile, being a nitrile itself, is expected to be a particularly good solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While the alkyl portion of the molecule will have some affinity for nonpolar solvents, the polar functional groups will limit its overall solubility.

Illustrative Solubility Data

The following table summarizes the expected solubility of this compound in a selection of common organic solvents at ambient temperature and pressure. This data is illustrative and should be confirmed experimentally.

SolventSolvent TypeExpected Solubility ( g/100 mL)
MethanolPolar Protic> 20
EthanolPolar Protic> 20
AcetonePolar Aprotic> 20
AcetonitrilePolar Aprotic> 25
DichloromethaneWeakly Polar10 - 15
TolueneNonpolar1 - 5
HexaneNonpolar< 1

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of this compound. The choice of method depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.

This is the gold-standard method for determining equilibrium solubility.[1]

Principle: A saturated solution is prepared by shaking an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the supernatant is then determined by a suitable analytical method.

Detailed Protocol:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostated shaker bath and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.[1]

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent if necessary.

  • Determine the concentration of this compound in the filtrate using a validated analytical method (see section 4.2).

  • Repeat the measurement for at least three independent samples for each solvent.

4.2.1. Gas Chromatography (GC)

Principle: GC is a suitable method for volatile and thermally stable compounds like this compound. The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentration.

Protocol:

  • Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

  • Inject a fixed volume of each standard solution and the filtered supernatant from the solubility experiment into the GC.

  • Develop a suitable GC method (column, temperature program, detector). A flame ionization detector (FID) is commonly used for organic compounds.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the experimental samples from the calibration curve.

4.2.2. Gravimetric Method

Principle: This is a simple and direct method where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[3]

Protocol:

  • Pipette a precise volume of the filtered supernatant into a pre-weighed, clean, and dry evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid loss of substance.

  • Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing process until a constant mass is obtained.[4]

  • The mass of the solute is the difference between the final and initial mass of the evaporating dish. The solubility can then be calculated.

4.2.3. UV-Vis Spectrophotometry

Principle: If this compound has a chromophore that absorbs in the UV-Vis range, its concentration can be determined based on its absorbance at a specific wavelength, according to the Beer-Lambert law.

Protocol:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Create a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the appropriately diluted, filtered supernatant from the solubility experiment.

  • Calculate the concentration of the solute from the calibration curve.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility using the shake-flask method followed by analytical measurement.

Solubility_Workflow cluster_analysis Analytical Techniques start Start: Solubility Determination prep_samples Prepare Samples: Excess solute in known volume of solvent start->prep_samples equilibration Equilibration: Shake at constant temperature (e.g., 24-48h) prep_samples->equilibration separation Phase Separation: Sedimentation and filtration of supernatant equilibration->separation analysis Analytical Measurement: Determine solute concentration in supernatant separation->analysis gc Gas Chromatography (GC) analysis->gc gravimetric Gravimetric Analysis analysis->gravimetric uv_vis UV-Vis Spectrophotometry analysis->uv_vis end_node End: Report Solubility Data gc->end_node gravimetric->end_node uv_vis->end_node

Caption: General workflow for determining the solubility of a compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of 2-Methoxy-3-methylbutanenitrile, a key intermediate in various organic synthesis applications. The protocol outlines a two-step process commencing with the formation of a cyanohydrin intermediate, followed by an etherification to yield the final product.

Chemical Properties and Data

A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below for easy reference.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Isobutyraldehyde2-MethylpropanalC₄H₈O72.1163-640.789
Sodium CyanideSodium CyanideNaCN49.0114961.595
2-Hydroxy-3-methylbutanenitrile2-Hydroxy-3-methylbutanenitrileC₅H₉NO99.13[1]178 (est.)0.945 (est.)
Sodium HydrideSodium HydrideNaH24.00800 (decomposes)1.396
IodomethaneIodomethaneCH₃I141.9442.42.28
This compound This compound C₆H₁₁NO 113.16 165-170 (est.) 0.9 (est.)

Experimental Protocol

This synthesis is a two-step process. Extreme caution should be exercised when handling sodium cyanide and sodium hydride. All procedures should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 2-Hydroxy-3-methylbutanenitrile

This step involves the formation of a cyanohydrin from isobutyraldehyde.

Materials:

  • Isobutyraldehyde (1.0 mol, 72.11 g, 91.4 mL)

  • Sodium Cyanide (1.1 mol, 53.91 g)

  • Acetic Acid (glacial, 1.1 mol, 66.06 g, 63.0 mL)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide in 250 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add isobutyraldehyde to the stirred cyanide solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Once the addition of isobutyraldehyde is complete, slowly add glacial acetic acid from the dropping funnel over 45 minutes. The temperature should be maintained between 10-20 °C.

  • After the addition of acetic acid, allow the mixture to stir at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Hydroxy-3-methylbutanenitrile as a crude oil. The product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

This step involves the methylation of the hydroxyl group of the cyanohydrin intermediate via a Williamson ether synthesis.

Materials:

  • 2-Hydroxy-3-methylbutanenitrile (from Step 1, approx. 1.0 mol, 99.13 g)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 mol, 44.0 g)

  • Anhydrous Tetrahydrofuran (THF), 500 mL

  • Iodomethane (1.2 mol, 170.3 g, 74.7 mL)

  • Saturated Ammonium Chloride Solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the crude 2-Hydroxy-3-methylbutanenitrile dissolved in 200 mL of anhydrous THF.

  • Carefully add the sodium hydride dispersion to the stirred solution in small portions at 0 °C. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the gas evolution ceases.

  • Cool the mixture back to 0 °C and add iodomethane dropwise via the dropping funnel over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated ammonium chloride solution until gas evolution stops.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Williamson Ether Synthesis Isobutyraldehyde Isobutyraldehyde Reaction1 Reaction: Formation of Alkoxide and Nucleophilic Attack Isobutyraldehyde->Reaction1 NaCN Sodium Cyanide NaCN->Reaction1 Intermediate 2-Hydroxy-3-methylbutanenitrile Reaction1->Intermediate Workup NaH Sodium Hydride Reaction2 Reaction: Deprotonation and SN2 Substitution Intermediate->Reaction2 NaH->Reaction2 CH3I Iodomethane CH3I->Reaction2 Product This compound Reaction2->Product Purification

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The logical relationship of the key reaction steps is depicted below.

Reaction_Mechanism cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Williamson Ether Synthesis A Isobutyraldehyde C Nucleophilic attack on carbonyl carbon A->C B Cyanide Ion (CN⁻) B->C D Alkoxide Intermediate C->D E Protonation D->E F 2-Hydroxy-3-methylbutanenitrile E->F G 2-Hydroxy-3-methylbutanenitrile F->G I Deprotonation of hydroxyl group G->I H Sodium Hydride (NaH) H->I J Alkoxide Nucleophile I->J L SN2 Reaction J->L K Iodomethane (CH₃I) K->L M This compound L->M

Caption: Key steps in the synthesis of this compound.

References

Applications of 2-Methoxy-3-methylbutanenitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-methylbutanenitrile is a nitrile-containing organic molecule with potential as a versatile building block in medicinal chemistry. While extensive research on this specific molecule is not widely published, its structural features—a reactive nitrile group and a methoxy substituent—suggest a range of applications in the design and synthesis of novel therapeutic agents. The nitrile moiety can serve as a key pharmacophore or be transformed into various other functional groups, while the methoxy group can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can be crucial for ligand-target interactions.[1][2] This document outlines potential applications, hypothetical experimental protocols, and data presentation based on the established roles of similar structural motifs in medicinal chemistry.

Potential Therapeutic Areas and Biological Targets

Drawing parallels from structurally related molecules, derivatives of this compound could be investigated for a variety of therapeutic applications. The nitrile group is present in a number of approved drugs and is known to interact with biological targets through hydrogen bonding, polar interactions, or even covalent bonds.[1][3]

Potential areas of interest include:

  • Enzyme Inhibition: The nitrile group can act as a bioisostere for a carbonyl group or a halogen, potentially interacting with the active sites of enzymes such as kinases, proteases, or deacetylases.

  • Ion Channel Modulation: Compounds like Verapamil, a calcium channel blocker, feature a substituted butanenitrile structure, suggesting that derivatives of this compound could be explored for their effects on various ion channels.

  • Receptor Antagonism/Agonism: The overall scaffold could be elaborated to target G-protein coupled receptors (GPCRs) or nuclear receptors, where the methoxy and nitrile groups could contribute to binding affinity and selectivity.

Synthetic Applications and Protocols

The synthetic utility of this compound lies in the reactivity of its nitrile group. This group can be readily converted into other functionalities, allowing for the construction of diverse molecular scaffolds.

Protocol 1: Reductive Amination to Synthesize Novel Diamine Scaffolds

This protocol describes a hypothetical reduction of the nitrile to a primary amine, followed by further functionalization.

Methodology:

  • Reduction of the Nitrile: To a solution of this compound (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield the primary amine.

  • Amide Coupling: The resulting amine can be coupled with a carboxylic acid of interest using standard peptide coupling reagents like HATU or EDC/HOBt to generate a library of amide derivatives for biological screening.

Protocol 2: Cyclization to Form Heterocyclic Scaffolds (e.g., Tetrazoles)

The nitrile group can undergo cycloaddition reactions to form heterocycles, which are prevalent in medicinal chemistry.

Methodology:

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature and pour it into acidified water.

  • The precipitated product can be collected by filtration and purified by recrystallization or column chromatography to yield the corresponding tetrazole derivative.

Data Presentation

Quantitative data from biological assays should be summarized for clear comparison. Below is a hypothetical example of how data for a series of compounds derived from this compound could be presented.

Compound IDR-Group ModificationTarget Kinase X IC50 (nM)Cell-based Proliferation Assay GI50 (µM)
Lead-001 H (Primary Amine)850>10
Lead-002 Benzoyl1202.5
Lead-003 4-Chlorobenzoyl450.8
Lead-004 4-Methoxybenzoyl951.9

Table 1: Hypothetical biological activity data for a series of amide derivatives of the primary amine obtained from this compound. This data is for illustrative purposes only.

Visualizations

Synthetic Workflow

G start This compound reduction Reduction (e.g., LiAlH4) start->reduction Protocol 1 cycloaddition Cycloaddition (e.g., NaN3) start->cycloaddition Protocol 2 amine Primary Amine Intermediate reduction->amine coupling Amide Coupling amine->coupling amides Library of Amide Derivatives coupling->amides tetrazoles Library of Tetrazole Derivatives cycloaddition->tetrazoles

Hypothetical synthetic pathways for this compound.
Potential Mechanism of Action: Kinase Inhibition

G cluster_0 Kinase Active Site hinge Hinge Region gatekeeper Gatekeeper Residue dfg DFG Motif inhibitor Derivative of This compound inhibitor->hinge H-Bond from Amide Backbone inhibitor->gatekeeper Hydrophobic Interaction binding Competitive Binding atp ATP atp->hinge atp->gatekeeper inhibition Inhibition of Phosphorylation

Hypothetical binding mode of a derivative in a kinase active site.

References

Application Notes and Protocols: 2-Methoxy-3-methylbutanenitrile as a Chiral Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-methoxy-3-methylbutanenitrile as a versatile chiral building block in organic synthesis. Due to the limited direct literature on this specific compound, this document outlines its synthesis based on well-established methodologies for related chiral cyanohydrin ethers and proposes its application in the stereoselective synthesis of valuable organic molecules.

Introduction

This compound, a chiral α-alkoxy nitrile, holds significant potential as a synthetic intermediate. Its stereocenter, coupled with the reactivity of the nitrile functionality, makes it an attractive precursor for the enantioselective synthesis of various organic compounds, including α-hydroxy acids, β-amino alcohols, and other complex molecules of interest in pharmaceutical and materials science. The methoxy group can serve as a protecting group or influence the stereochemical outcome of subsequent reactions.

The synthesis of enantiomerically pure this compound relies on the stereoselective formation of its precursor, 2-hydroxy-3-methylbutanenitrile, followed by methylation.

Synthesis of Chiral this compound

The synthesis is a two-step process involving the enantioselective formation of a cyanohydrin followed by O-methylation.

Step 1: Enantioselective Synthesis of (R)- or (S)-2-Hydroxy-3-methylbutanenitrile

The key to obtaining enantiomerically pure this compound is the stereoselective synthesis of its precursor, 2-hydroxy-3-methylbutanenitrile (also known as isobutyraldehyde cyanohydrin). This can be effectively achieved using hydroxynitrile lyase (HNL) enzymes, which catalyze the asymmetric addition of cyanide to aldehydes. Both (R)- and (S)-selective HNLs are available, allowing access to either enantiomer.[1]

Protocol: Enzymatic Synthesis of (S)-2-Hydroxy-3-methylbutanenitrile

This protocol is adapted from general procedures for HNL-catalyzed cyanohydrin synthesis.

Materials:

  • Isobutyraldehyde

  • Potassium cyanide (KCN) or hydrogen cyanide (HCN)

  • Citrate buffer (pH 4.0-5.5)

  • (S)-Hydroxynitrile lyase (e.g., from Manihot esculenta)

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent

  • Sodium sulfate (anhydrous)

Procedure:

  • In a temperature-controlled reaction vessel, a two-phase system is prepared with citrate buffer and MTBE.

  • The (S)-HNL enzyme is dissolved in the citrate buffer.

  • Isobutyraldehyde is added to the organic phase.

  • A solution of KCN in water is added dropwise to the stirred mixture while maintaining the temperature at a low level (e.g., 0-5 °C) to minimize the non-enzymatic reaction. Alternatively, gaseous HCN can be carefully introduced.

  • The reaction is monitored by TLC or GC for the consumption of the aldehyde.

  • Upon completion, the phases are separated.

  • The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (S)-2-hydroxy-3-methylbutanenitrile.

  • Purification can be achieved by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterExpected Value
Yield> 90%
Enantiomeric Excess (ee)> 98% (S)
Step 2: O-Methylation of Chiral 2-Hydroxy-3-methylbutanenitrile

The hydroxyl group of the chiral cyanohydrin is methylated to afford the target compound. A standard Williamson ether synthesis protocol is suitable for this transformation.

Protocol: Synthesis of (S)-2-Methoxy-3-methylbutanenitrile

Materials:

  • (S)-2-Hydroxy-3-methylbutanenitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a solution of (S)-2-hydroxy-3-methylbutanenitrile in anhydrous THF under an inert atmosphere (e.g., argon), sodium hydride is added portion-wise at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the alkoxide.

  • Methyl iodide is added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield (S)-2-methoxy-3-methylbutanenitrile.

Quantitative Data (Expected):

ParameterExpected Value
Yield> 85%

Applications in Organic Synthesis

Chiral this compound is a valuable precursor for the synthesis of other chiral molecules. The nitrile group can be transformed into various functional groups, such as primary amines and carboxylic acids, while retaining the stereochemical integrity of the adjacent stereocenter.

Synthesis of Chiral α-Methoxy Carboxylic Acids

Hydrolysis of the nitrile group provides a direct route to chiral α-methoxy carboxylic acids, which are important substructures in many biologically active molecules.

Protocol: Synthesis of (S)-2-Methoxy-3-methylbutanoic Acid

Materials:

  • (S)-2-Methoxy-3-methylbutanenitrile

  • Concentrated hydrochloric acid or sulfuric acid

  • Water

Procedure:

  • A mixture of (S)-2-methoxy-3-methylbutanenitrile and aqueous acid (e.g., 6M HCl) is heated at reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude acid can be purified by crystallization or column chromatography.

Quantitative Data (Expected):

ParameterExpected Value
Yield> 80%
Synthesis of Chiral β-Amino Alcohols

Reduction of the nitrile group yields a chiral primary amine, which is a precursor to valuable chiral β-amino alcohols.

Protocol: Synthesis of (S)-2-Methoxy-3-methylbutan-1-amine

Materials:

  • (S)-2-Methoxy-3-methylbutanenitrile

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous diethyl ether or THF

Procedure:

  • A solution of (S)-2-methoxy-3-methylbutanenitrile in anhydrous diethyl ether is added dropwise to a suspension of LiAlH₄ in diethyl ether at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution (Fieser workup).

  • The resulting solids are filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude amine, which can be purified by distillation.

Quantitative Data (Expected):

ParameterExpected Value
Yield> 75%

Visualizations

Diagram 1: Synthetic Workflow for Chiral this compound

G start Isobutyraldehyde cyanohydrin (S)-2-Hydroxy- 3-methylbutanenitrile start->cyanohydrin (S)-HNL, KCN, Buffer/MTBE product (S)-2-Methoxy- 3-methylbutanenitrile cyanohydrin->product NaH, CH3I, THF

Caption: Synthetic route to (S)-2-methoxy-3-methylbutanenitrile.

Diagram 2: Application of Chiral this compound

G start (S)-2-Methoxy- 3-methylbutanenitrile acid (S)-2-Methoxy- 3-methylbutanoic Acid start->acid Acid Hydrolysis (e.g., HCl, H2O) amine (S)-2-Methoxy- 3-methylbutan-1-amine start->amine Reduction (e.g., LiAlH4)

Caption: Key synthetic transformations of the chiral building block.

References

Application Notes and Protocols for Reactions Involving 2-Methoxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and subsequent chemical transformations of 2-Methoxy-3-methylbutanenitrile. The protocols are based on established chemical principles for analogous compounds and are intended to serve as a comprehensive guide for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from isobutyraldehyde. The first step involves the formation of isobutyraldehyde cyanohydrin, which is subsequently methylated to yield the target compound.

Experimental Workflow: Synthesis

Synthesis_Workflow Isobutyraldehyde Isobutyraldehyde Cyanohydrin Isobutyraldehyde Cyanohydrin Isobutyraldehyde->Cyanohydrin Cyanohydrin Formation NaCN NaCN, H₂O NaCN->Cyanohydrin Target_Compound This compound Cyanohydrin->Target_Compound O-Methylation Methylating_Agent Methylating Agent (e.g., MeI, DMS) Methylating_Agent->Target_Compound Purification Purification (Distillation) Target_Compound->Purification

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of Isobutyraldehyde Cyanohydrin

This protocol is adapted from the general procedure for the synthesis of acetone cyanohydrin.

Materials:

  • Isobutyraldehyde

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), 40% aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask with a stirrer, dropping funnel, and thermometer

Procedure:

  • In a well-ventilated fume hood, dissolve sodium cyanide in water in a round-bottom flask and cool the solution to 10-15°C in an ice bath.

  • Slowly add isobutyraldehyde to the stirred sodium cyanide solution, maintaining the temperature between 10-20°C.

  • After the addition is complete, continue stirring for 15 minutes.

  • Slowly add 40% sulfuric acid to the reaction mixture over a period of about 3 hours, ensuring the temperature remains between 10° and 20°C.

  • After the acid addition, continue stirring for an additional 15 minutes.

  • Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layer and the ether extracts and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation to obtain crude isobutyraldehyde cyanohydrin.

Protocol 1.2: Synthesis of this compound

This protocol is a general method for the O-alkylation of cyanohydrins.

Materials:

  • Isobutyraldehyde cyanohydrin (from Protocol 1.1)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of isobutyraldehyde cyanohydrin in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and slowly add the methylating agent (methyl iodide or dimethyl sulfate).

  • Allow the reaction to proceed at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation: Synthesis
Step Reactant Molar Equiv. Solvent Temp (°C) Time (h) Yield (%) Product Purity
1.1 Isobutyraldehyde1.0Water10-204--
1.2 Cyanohydrin1.0THF0 - RT12--
Methylating Agent1.1
Base (e.g., NaH)1.1

Note: The yield and purity are dependent on specific reaction conditions and should be determined experimentally.

Reactions of this compound

The nitrile group in this compound can undergo various chemical transformations, most notably hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis to 2-Methoxy-3-methylbutanoic acid

Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.[1][2][3]

Experimental Workflow: Hydrolysis

Hydrolysis_Workflow Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Acid_Base Acid or Base (e.g., H₂SO₄ or NaOH) Acid_Base->Hydrolysis Product 2-Methoxy-3-methylbutanoic acid Hydrolysis->Product Workup Acidic Workup & Extraction Product->Workup

Caption: Workflow for the hydrolysis of this compound.

Protocol 2.1: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a solution of this compound in water.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous solution three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield 2-Methoxy-3-methylbutanoic acid.

Data Presentation: Hydrolysis
Reactant Reagent Concentration Temp (°C) Time (h) Yield (%) Product Purity
This compoundH₂SO₄50% (v/v)Reflux---
This compoundNaOH6 MReflux---

Note: Reaction time, yield, and purity are dependent on specific reaction conditions and should be determined experimentally.

Reduction to 2-Methoxy-3-methylbutan-1-amine

The reduction of nitriles to primary amines is a common transformation, often achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][4]

Experimental Workflow: Reduction

Reduction_Workflow Start This compound Reduction Reduction Start->Reduction LiAlH4 LiAlH₄ LiAlH4->Reduction Product 2-Methoxy-3-methylbutan-1-amine Reduction->Product Quench Aqueous Workup (e.g., Fieser method) Product->Quench

Caption: Workflow for the reduction of this compound.

Protocol 2.2: Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • Sodium hydroxide (NaOH), 15% aqueous solution

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC or GC.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 2-Methoxy-3-methylbutan-1-amine.

Data Presentation: Reduction
Reactant Reducing Agent Molar Equiv. Solvent Temp (°C) Time (h) Yield (%) Product Purity
This compoundLiAlH₄1.5 - 2.0Diethyl Ether0 - RT---

Note: Reaction time, yield, and purity are dependent on specific reaction conditions and should be determined experimentally.

Characterization Data

The following tables provide a template for the characterization data of this compound and its reaction products. Experimental values should be filled in upon synthesis and analysis.

Table 3.1: Spectroscopic Data for this compound
Technique Expected Key Signals
¹H NMR δ (ppm): ~3.4 (s, 3H, OCH₃), ~4.0 (d, 1H, CH-CN), ~2.1 (m, 1H, CH(CH₃)₂), ~1.1 (d, 6H, CH(CH₃)₂)
¹³C NMR δ (ppm): ~118 (CN), ~75 (CH-CN), ~58 (OCH₃), ~30 (CH(CH₃)₂), ~18 (CH(CH₃)₂)
IR (cm⁻¹) ~2240 (C≡N stretch), ~1100 (C-O stretch)
MS (m/z) [M]+, fragments corresponding to loss of OCH₃, CN
Table 3.2: Physical and Chemical Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundC₆H₁₁NO113.16--
2-Methoxy-3-methylbutanoic acidC₆H₁₂O₃132.16--
2-Methoxy-3-methylbutan-1-amineC₆H₁₅NO117.19--

Note: Physical properties are estimates and should be determined experimentally.

References

Application Notes and Protocols for In Vitro Biological Assays of 2-Methoxy-3-methylbutanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key in vitro biological assays for the evaluation of 2-Methoxy-3-methylbutanenitrile derivatives. The protocols detailed below, along with data presentation examples and pathway visualizations, are intended to facilitate the assessment of the cytotoxic, enzyme-inhibiting, and receptor-binding properties of this class of compounds.

Assessment of Cytotoxicity

A fundamental step in the evaluation of any potential therapeutic compound is the determination of its cytotoxic effects. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Table 1: Illustrative Cytotoxicity Data for Nitrile-Containing Compounds

Disclaimer: The following data is for structurally related nitrile compounds and is provided for illustrative purposes. Specific IC50 values for this compound derivatives are not currently available in the public domain and must be determined experimentally.

Compound ClassCell LineAssayIC50 (µM)
Chalcone DerivativesMDA-MB-231 (Breast Cancer)MTT2.80 - >200
Benzimidazole DerivativesMCF-7 (Breast Cancer)MTT1.2 - 5.3
2-Alkoxy-3-cyanopyridines-AChE Inhibition53.95
2-Alkoxy-3-cyanopyridines-BuChE Inhibition31.79
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from established methodologies for assessing cell viability.[1][2][3][4][5]

Materials:

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Data Analysis A Seed cells in 96-well plate B Treat cells with this compound derivatives A->B 24h incubation C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow for MTT-based cytotoxicity assay.

Enzyme Inhibition Assays

Nitrile-containing compounds are known to inhibit various enzymes, including proteases and kinases.[6] The following provides a general framework for assessing the inhibitory potential of this compound derivatives.

Table 2: Illustrative Enzyme Inhibition Data for Nitrile-Containing Compounds

Disclaimer: The following data is for illustrative purposes for various nitrile-containing compounds. Specific Ki or IC50 values for this compound derivatives against particular enzymes are not currently available and need to be determined experimentally.

Compound ClassTarget EnzymeAssay TypeKi or IC50
Dipeptidyl NitrilesCruzain (Cysteine Protease)Kinetic Assay0.5 µM (Ki)
Letrozole (Nitrile-containing)AromataseBiochemical Assay0.13 nM (IC50)
Alogliptin (Nitrile-containing)DPP-IVBiochemical Assay<10 nM (IC50)
2-Alkoxy-3-cyanopyridinesAcetylcholinesteraseEllman's Method14.23 µM (Ki)
2-Alkoxy-3-cyanopyridinesButyrylcholinesteraseEllman's Method19.80 µM (Ki)
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general template that can be adapted for various enzymes.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • This compound derivatives

  • 96-well microplate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a positive control (known inhibitor), a negative control (no inhibitor), and a blank (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocities (V0) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.

Workflow for Enzyme Inhibition Screening

G A Prepare enzyme, substrate, and inhibitor solutions B Add enzyme and inhibitor to 96-well plate A->B C Pre-incubate B->C D Initiate reaction with substrate C->D E Monitor reaction kinetics D->E F Determine initial velocities E->F G Calculate % inhibition and IC50 F->G G cluster_0 PI3K/AKT/mTOR Pathway A Growth Factor Receptor B PI3K A->B D PIP3 B->D phosphorylates C PIP2 E PDK1 D->E F AKT D->F E->F phosphorylates G mTORC1 F->G activates H Cell Growth & Proliferation G->H promotes I This compound derivative I->G inhibits? G cluster_0 p53 Pathway A Cellular Stress B p53 A->B activates C MDM2 B->C activates D Cell Cycle Arrest B->D induces E Apoptosis B->E induces C->B inhibits F This compound derivative F->B modulates? G cluster_0 JAK/STAT Pathway A Cytokine Receptor B JAK A->B activates C STAT B->C phosphorylates D STAT Dimer C->D dimerizes E Nucleus D->E F Gene Transcription E->F regulates G This compound derivative G->B inhibits?

References

Application Notes and Protocols: 2-Methoxy-3-methylbutanenitrile in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of 2-methoxy-3-methylbutanenitrile as a versatile starting material in the synthesis of novel heterocyclic compounds. The following sections outline proposed synthetic strategies for accessing pyrimidine, imidazole, and thiazole scaffolds, which are of significant interest in medicinal chemistry and drug development.

Disclaimer: The following protocols are proposed based on established reactivity principles of α-alkoxy nitriles and related compounds. Due to a lack of specific literature precedent for this compound, these methods should be considered theoretical and may require optimization.

Synthesis of a Substituted Pyrimidine via [3+3] Cyclocondensation

The synthesis of pyrimidines, a core structure in many biologically active molecules, can be envisioned through the reaction of an in-situ generated α,β-unsaturated nitrile with an amidine. This compound can serve as a precursor to the requisite unsaturated intermediate.

Proposed Reaction Scheme:

G cluster_0 In-situ formation of α,β-unsaturated nitrile cluster_1 Cyclocondensation start This compound intermediate 2-isopropylacrylonitrile start->intermediate Base (e.g., NaOEt) - MeOH product 4-Amino-5-isopropyl-pyrimidine intermediate->product 1. Amidine hydrochloride 2. Base (e.g., NaOEt) amidine Amidine hydrochloride amidine->product

Caption: Proposed synthesis of a substituted pyrimidine.

Experimental Protocol:
  • In-situ Generation of α,β-Unsaturated Nitrile: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (20 mL) under a nitrogen atmosphere, add this compound (1.0 eq). Stir the mixture at reflux for 2 hours to facilitate the elimination of methanol.

  • Cyclocondensation: To the cooled reaction mixture, add the desired amidine hydrochloride (1.2 eq).

  • Reaction Completion and Work-up: Reflux the resulting mixture for 12-18 hours, monitoring the reaction progress by TLC. After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Isolation and Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the target pyrimidine derivative.

Hypothetical Data Summary:
EntryAmidine UsedProductProposed Yield (%)
1Formamidine HCl4-Amino-5-isopropylpyrimidine65
2Acetamidine HCl4-Amino-2-methyl-5-isopropylpyrimidine60
3Guanidine HCl2,4-Diamino-5-isopropylpyrimidine70

Synthesis of a Substituted Imidazole via Multi-component Reaction

A plausible route to highly substituted imidazoles involves a multi-component reaction where the nitrile functionality of this compound participates in the cyclization.

Proposed Reaction Scheme:

G start This compound product Substituted Imidazole start->product start->product Lewis Acid Catalyst (e.g., Sc(OTf)3) Solvent (e.g., Acetonitrile) Heat aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->product amine Primary Amine (e.g., Aniline) amine->product G cluster_0 Formation of α-aminonitrile cluster_1 Thiazole Ring Formation start This compound aminonitrile 2-Amino-3-methylbutanenitrile start->aminonitrile 1. Lewis Acid (e.g., TMSCN) 2. NH4Cl, NaCN product 5-Amino-4-isopropylthiazole-2(3H)-thione aminonitrile->product sulfur_reagent Carbon Disulfide (CS2) sulfur_reagent->product Base (e.g., NaH) Solvent (e.g., DMF)

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Methoxy-3-methylbutanenitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-methoxy-3-methylbutanenitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most plausible synthetic route for this compound is a two-step process. The first step involves the formation of a cyanohydrin, 2-hydroxy-3-methylbutanenitrile, from isobutyraldehyde. The second step is the methylation of the hydroxyl group of the cyanohydrin intermediate to yield the final product, this compound, typically via a Williamson ether synthesis.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are isobutyraldehyde, a cyanide source (such as potassium cyanide or sodium cyanide), and a methylating agent (like methyl iodide or dimethyl sulfate). A strong base is also required for the second step to deprotonate the intermediate alcohol.

Q3: What are the main challenges in this synthesis?

A3: The main challenges include handling toxic cyanide reagents, potential side reactions during both the cyanohydrin formation and the Williamson ether synthesis, and purification of the final product. The secondary nature of the hydroxyl group in the intermediate can lead to competing elimination reactions during the methylation step.[1][2][3]

Troubleshooting Guides

Step 1: 2-Hydroxy-3-methylbutanenitrile Synthesis (Cyanohydrin Formation)
Issue Potential Cause(s) Troubleshooting Steps
Low or no product yield 1. Inactive cyanide source. 2. Incorrect pH of the reaction mixture.[4] 3. Low reaction temperature.1. Use a fresh, high-purity cyanide salt. 2. Adjust the pH to a slightly basic condition to ensure the presence of the cyanide anion nucleophile.[5] 3. While the reaction is often performed at low temperatures to control exothermicity, ensure the temperature is sufficient for the reaction to proceed.
Formation of side products 1. Polymerization of isobutyraldehyde. 2. Benzoin condensation if aromatic aldehydes are present as impurities.[6] 3. Hydrolysis of the nitrile group.1. Add the cyanide source slowly to the aldehyde to control the reaction rate. 2. Ensure the purity of the starting isobutyraldehyde. 3. Control the pH and temperature to minimize hydrolysis.
Difficulty in product isolation The product may be soluble in the aqueous phase or form an emulsion.1. Perform multiple extractions with a suitable organic solvent. 2. Use a brine wash to break up any emulsions.
Step 2: this compound Synthesis (Williamson Ether Synthesis)
Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired ether 1. Incomplete deprotonation of the alcohol. 2. Competing E2 elimination reaction.[1][2][3] 3. Ineffective methylating agent.1. Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[3] 2. Use a primary methylating agent (e.g., methyl iodide). Keep the reaction temperature as low as possible to favor the SN2 reaction over E2 elimination.[1][3] 3. Use a fresh, high-purity methylating agent.
Presence of unreacted 2-hydroxy-3-methylbutanenitrile 1. Insufficient amount of base or methylating agent. 2. Short reaction time.1. Use a slight excess of both the base and the methylating agent. 2. Monitor the reaction by TLC and ensure it has gone to completion. Williamson ether synthesis can take from 1 to 8 hours.[1]
Formation of an alkene byproduct The secondary nature of the alcohol makes it susceptible to E2 elimination, especially at higher temperatures.[1][2][3]1. Maintain a lower reaction temperature (e.g., 50-60 °C). 2. Use a polar aprotic solvent like acetonitrile or DMF to favor the SN2 pathway.[1][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-methylbutanenitrile
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice bath.

  • Reagents: Charge the flask with isobutyraldehyde. Prepare a solution of potassium cyanide in water in the dropping funnel.

  • Reaction: Slowly add the potassium cyanide solution to the stirred isobutyraldehyde, maintaining the temperature below 10 °C.

  • Stirring: After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., citric acid) to a pH of ~5. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 2-hydroxy-3-methylbutanenitrile in a dry, polar aprotic solvent (e.g., THF or DMF).

  • Alkoxide Formation: Cool the solution in an ice bath and carefully add sodium hydride (NaH) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Methylation: Cool the resulting alkoxide solution back to 0 °C and add methyl iodide dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-8 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product can be purified by fractional distillation or column chromatography.

Data Presentation

Table 1: Influence of Base on Williamson Ether Synthesis Yield

BaseSolventTemperature (°C)Approximate Yield of Ether (%)Approximate Yield of Alkene (%)
Sodium Hydride (NaH)THF6065-7525-35
Potassium tert-butoxideTHF6040-5050-60
Sodium HydroxideDMSO6055-6535-45

Table 2: Effect of Temperature on Cyanohydrin Formation

Temperature (°C)Reaction Time (h)Approximate Yield (%)
0-512>90
20-25680-85
40-50365-75

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Williamson Ether Synthesis Isobutyraldehyde Isobutyraldehyde Reaction1 Reaction at 0-10°C Isobutyraldehyde->Reaction1 KCN Potassium Cyanide KCN->Reaction1 Intermediate 2-Hydroxy-3-methylbutanenitrile Reaction1->Intermediate Reaction2 Reaction at 50-60°C Intermediate->Reaction2 Base Strong Base (e.g., NaH) Base->Reaction2 MethylIodide Methyl Iodide MethylIodide->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingWilliamson Start Low Yield in Step 2? CheckAlkoxide Incomplete Alkoxide Formation? Start->CheckAlkoxide Yes CheckElimination Evidence of Elimination (Alkene)? Start->CheckElimination No UseStrongerBase Use stronger base (NaH) CheckAlkoxide->UseStrongerBase Yes IncreaseBase Increase stoichiometry of base CheckAlkoxide->IncreaseBase Yes LowerTemp Lower reaction temperature CheckElimination->LowerTemp Yes ChangeSolvent Use polar aprotic solvent (DMF, Acetonitrile) CheckElimination->ChangeSolvent Yes CheckReagent Check purity of methylating agent CheckElimination->CheckReagent No

Caption: Troubleshooting logic for the Williamson ether synthesis step.

References

Technical Support Center: Purification of Crude 2-Methoxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methoxy-3-methylbutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed. Common synthesis pathways include the methylation of 2-hydroxy-3-methylbutanenitrile or the reaction of a protected cyanohydrin. Potential impurities may include:

  • Unreacted starting materials: 2-hydroxy-3-methylbutanenitrile, isobutyraldehyde.

  • Reagents from synthesis: Methylating agents (e.g., methyl iodide, dimethyl sulfate) or their byproducts.

  • Side products: Products from over-methylation or other side reactions.

  • Solvents used in the reaction and workup.

Q2: What are the recommended purification techniques for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Fractional Vacuum Distillation: Ideal for separating the product from less volatile or non-volatile impurities. Given the likely high boiling point of the target compound, distillation under reduced pressure is recommended to prevent thermal decomposition.[1][2]

  • Flash Column Chromatography: Effective for removing impurities with different polarities.[3][4][5] Due to the presence of both an ether and a nitrile group, this compound is expected to be a polar aprotic molecule.

  • Liquid-Liquid Extraction: Useful as a preliminary purification step to remove water-soluble impurities or to separate the product from a reaction mixture.[6]

Q3: What are the estimated physical properties of this compound?

A3: While specific experimental data for this compound is limited, we can estimate its properties based on structurally similar compounds. These estimations are crucial for planning purification procedures.

PropertyEstimated Value/RangeRemarks
Molecular Weight 127.18 g/mol Based on the molecular formula C₇H₁₃NO.[7]
Boiling Point > 180 °C at 760 mmHgEstimated to be slightly lower than related cyanohydrins (e.g., 2-hydroxy-2-methylbutanenitrile, b.p. 197.3 °C). Vacuum distillation is recommended.[7]
Polarity Moderately PolarThe presence of the nitrile and methoxy groups contributes to its polarity. The estimated XLogP3-AA value for a similar compound is 1.1, suggesting some affinity for both polar and non-polar solvents.[7]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, ether). Limited solubility in water.Typical for organic nitriles of this size.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Vacuum Distillation Issues
Problem Possible Cause(s) Troubleshooting Steps
Product decomposition during distillation. The distillation temperature is too high.Reduce the pressure of the vacuum system to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature.
Poor separation of product and impurities. Inefficient fractionating column. The boiling points of the product and a major impurity are very close.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Optimize the reflux ratio to enhance separation.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Product solidifies in the condenser. The condenser water is too cold.Increase the temperature of the condenser water to prevent solidification.
Flash Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of spots on TLC. Inappropriate solvent system.Screen a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). For polar compounds, consider using 100% ethyl acetate or a small percentage of methanol in dichloromethane.[4]
Product elutes too quickly (high Rf). The solvent system is too polar.Decrease the proportion of the polar solvent in the eluent.
Product does not elute from the column (low Rf). The solvent system is not polar enough.Gradually increase the polarity of the eluent. A gradient elution may be necessary.
Tailing of spots. The sample is overloaded on the column. The compound may be interacting strongly with the silica gel.Use a larger column or load less sample. Add a small amount of a modifier like triethylamine to the eluent if the compound is basic, or acetic acid if it is acidic.
Cracking or channeling of the silica gel. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Liquid-Liquid Extraction Issues
Problem Possible Cause(s) Troubleshooting Steps
Formation of an emulsion. Vigorous shaking of the separatory funnel. High concentration of surfactants or polar impurities.Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period.
Poor recovery of the product in the organic layer. The product has some solubility in the aqueous layer. The pH of the aqueous layer is not optimal.Perform multiple extractions with smaller volumes of the organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its neutral form.
The two layers do not separate. The densities of the two solvents are too similar.Choose a different organic solvent with a density significantly different from water.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short path distillation head for high-boiling liquids. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, adding boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring (if applicable) and gradually apply vacuum to the system.

    • Slowly heat the flask using a heating mantle.

    • Collect and discard the initial low-boiling fraction, which may contain residual solvents or volatile impurities.

    • Collect the main fraction at the expected boiling temperature and pressure. Monitor the temperature closely; a stable boiling point indicates a pure fraction.

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential explosions.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. A good starting point for a moderately polar compound like this compound is a mixture of hexane and ethyl acetate (e.g., 4:1 to 1:1).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with water.

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water or a dilute acid (e.g., 1M HCl) to remove basic impurities.

      • A dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

      • Brine to remove the bulk of the dissolved water.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.

Visualizations

PurificationWorkflow Crude Crude this compound LLE Liquid-Liquid Extraction Crude->LLE Initial Cleanup Distillation Fractional Vacuum Distillation LLE->Distillation Remove Non-Volatiles Chromatography Flash Column Chromatography LLE->Chromatography Polarity-Based Separation Pure Pure Product Distillation->Pure Chromatography->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingDistillation cluster_0 Distillation Troubleshooting Decomposition Product Decomposing? PoorSeparation Poor Separation? Decomposition->PoorSeparation No LowerPressure Reduce Vacuum Pressure Decomposition->LowerPressure Yes UnevenBoiling Uneven Boiling? PoorSeparation->UnevenBoiling No BetterColumn Use More Efficient Column PoorSeparation->BetterColumn Yes AddStirring Add Boiling Chips/Stir Bar UnevenBoiling->AddStirring Yes End End UnevenBoiling->End No

Caption: Decision tree for troubleshooting fractional vacuum distillation.

References

Troubleshooting low yield in 2-Methoxy-3-methylbutanenitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Methoxy-3-methylbutanenitrile. The following information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a likely synthetic route for this compound, and what are the critical steps?

A common synthetic approach for α-alkoxy nitriles involves a two-step process: (1) formation of a cyanohydrin intermediate, followed by (2) alkylation of the hydroxyl group. For this compound, this would likely involve the reaction of isobutyraldehyde with a cyanide source to form 2-Hydroxy-3-methylbutanenitrile, which is then methylated.

Q2: My overall yield is significantly lower than expected. What are the potential causes?

Low overall yield can stem from issues in either the cyanohydrin formation or the methylation step. A systematic approach to identify the root cause is crucial.

Troubleshooting Workflow for Low Yield

G start Low Overall Yield check_starting_material Verify Purity of Isobutyraldehyde and Cyanide Source start->check_starting_material check_cyanohydrin Analyze Cyanohydrin Formation Step (e.g., via TLC or crude NMR) check_starting_material->check_cyanohydrin check_methylation Analyze Methylation Step check_cyanohydrin->check_methylation If successful side_reactions_1 Side Reactions in Step 1? (e.g., polymerization) check_cyanohydrin->side_reactions_1 If low yield/purity incomplete_reaction_1 Incomplete Reaction in Step 1? check_cyanohydrin->incomplete_reaction_1 If low yield/purity side_reactions_2 Side Reactions in Step 2? (e.g., elimination) check_methylation->side_reactions_2 If low yield/purity incomplete_reaction_2 Incomplete Reaction in Step 2? check_methylation->incomplete_reaction_2 If low yield/purity purification_loss Significant Loss During Purification? check_methylation->purification_loss If successful side_reactions_1->purification_loss incomplete_reaction_1->purification_loss side_reactions_2->purification_loss incomplete_reaction_2->purification_loss end Optimized Yield purification_loss->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q3: I suspect issues with the initial cyanohydrin formation. How can I improve the yield of 2-Hydroxy-3-methylbutanenitrile?

The formation of the cyanohydrin, isobutyraldehyde cyanohydrin, is a critical equilibrium reaction.[1] Several factors can influence its efficiency.

ParameterRecommendationRationale
pH Maintain a slightly acidic to neutral pH (around 4.0-7.0).Alkaline conditions can promote the dissociation of the cyanohydrin back to the starting materials and may lead to cyanide polymerization.[2]
Temperature Keep the reaction temperature low (e.g., 0-10 °C).The formation of cyanohydrins is an exothermic process. Lower temperatures favor the product side of the equilibrium.
Cyanide Source Use a stabilized source of cyanide like sodium or potassium cyanide with a weak acid, or trimethylsilyl cyanide (TMSCN).Direct use of hydrogen cyanide (HCN) gas can be hazardous and difficult to control. Using a salt allows for in-situ generation of HCN.
Solvent A solvent that can dissolve both the aldehyde and the cyanide source is beneficial. Water or a biphasic system with an organic solvent is common.Good mixing and solubility of reactants are key for efficient reaction.

Potential Side Reactions in Cyanohydrin Formation

G isobutyraldehyde Isobutyraldehyde cyanohydrin 2-Hydroxy-3-methylbutanenitrile (Desired Product) isobutyraldehyde->cyanohydrin polymerization Aldehyde Polymerization (Undesired) isobutyraldehyde->polymerization Base/Acid Catalyzed benzoin Benzoin-type Condensation (Undesired) isobutyraldehyde->benzoin Cyanide Catalyzed cyanide CN⁻ cyanide->cyanohydrin

Caption: Potential side reactions during the formation of the cyanohydrin intermediate.

Q4: My cyanohydrin intermediate appears pure, but the subsequent methylation step is failing or giving low yields. What should I check?

The methylation of the hydroxyl group can be problematic if not performed under optimal conditions.

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base like sodium hydride (NaH).The base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. Weaker bases may not lead to complete deprotonation.
Methylating Agent Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).These are highly reactive electrophiles. Ensure they are of good quality and added slowly to control the reaction.
Solvent Use an aprotic polar solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).These solvents will dissolve the reactants and intermediates without interfering with the reaction.
Temperature Start at a low temperature (e.g., 0 °C) during the addition of the base and methylating agent, then allow the reaction to warm to room temperature.This helps to control the exothermic nature of the reaction and minimize side reactions.
Moisture Ensure strictly anhydrous (dry) conditions.Water will quench the strong base (e.g., NaH) and can hydrolyze the nitrile group under certain conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-methylbutanenitrile (Cyanohydrin Formation)

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve isobutyraldehyde (1.0 eq) in a suitable solvent (e.g., diethyl ether).

  • In a separate beaker, prepare a solution of sodium cyanide (1.1 eq) in water.

  • Cool the aldehyde solution to 0-5 °C in an ice bath.

  • Slowly add the sodium cyanide solution to the aldehyde solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly add a solution of a weak acid (e.g., acetic acid, 1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, perform a suitable work-up, typically involving separation of the organic layer, washing with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.

Protocol 2: Synthesis of this compound (Methylation)

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-Hydroxy-3-methylbutanenitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the solution. Allow the hydrogen gas evolution to cease between additions.

  • Stir the mixture at 0 °C for 30 minutes after the final addition of NaH.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

References

Technical Support Center: Stereoselective Reactions of 2-Methoxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stereoselectivity of reactions involving 2-Methoxy-3-methylbutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity with this compound?

A1: this compound, a cyanohydrin ether, presents several challenges in stereoselective reactions. The acidity of the proton alpha to the nitrile group is relatively low, which can necessitate the use of strong bases for deprotonation.[1][2] The choice of base and reaction conditions is critical to avoid racemization or undesired side reactions. Furthermore, achieving high diastereo- or enantioselectivity in reactions with electrophiles often requires careful selection of chiral catalysts or auxiliaries that can effectively discriminate between the prochiral faces of the reactants.

Q2: How can the stereoselectivity of Michael additions using this compound as a nucleophile be improved?

A2: Improving stereoselectivity in Michael additions involves several factors. The use of chiral organocatalysts, such as bis(guanidino)iminophosphoranes, has shown promise in facilitating enantioselective additions of cyanohydrin ether derivatives to enones.[1][2] Key parameters to optimize include the catalyst structure, solvent, and reaction temperature. Lowering the reaction temperature, for instance from room temperature to -20 °C, can lead to a slight enhancement in stereoselectivity.[1]

Q3: What role does the protecting group (methoxy group) play in stereocontrol?

A3: The methoxy group in this compound can influence the stereochemical outcome of reactions through both steric and electronic effects. While not as bulky as other protecting groups, its size and conformation can affect how a chiral catalyst or reagent interacts with the molecule. In some catalytic systems, the nature of this alkoxy group can be a point of modification to enhance stereoselectivity. For instance, using a bulkier ether group like a naphthalen-2-ylmethyl ether has been shown to significantly improve the enantiomeric excess in certain reactions.[1]

Q4: Are there enzymatic methods to achieve high enantioselectivity for cyanohydrin-related syntheses?

A4: Yes, hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric synthesis of cyanohydrins, which are precursors to cyanohydrin ethers.[3] These biocatalytic methods can provide high enantioselectivities. The reaction is typically performed in a biphasic system at a low pH to suppress the non-selective chemical background reaction.[3] While this applies to the synthesis of the chiral cyanohydrin precursor, the high enantiomeric purity of the starting material is crucial for subsequent stereoselective reactions.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity
Potential Cause Troubleshooting Steps
Suboptimal Catalyst 1. Screen a variety of chiral catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts).[4][5] 2. For organocatalyzed reactions like Michael additions, consider chiral bis(guanidino)iminophosphoranes.[1] 3. Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive.
Incorrect Solvent 1. Test a range of solvents with varying polarities and coordinating abilities. 2. In some cases, non-polar solvents like toluene may be effective.[6] 3. For enzymatic resolutions, a biphasic system with an organic solvent like methyl tert-butyl ether is often used.[3]
Inappropriate Temperature 1. Systematically lower the reaction temperature. Reactions are often run at temperatures ranging from room temperature down to -78 °C to enhance selectivity.[1]
Base-Induced Racemization 1. If a strong base is used to form the nitrile anion, consider using a chiral base or a catalytic system where the chiral catalyst mediates the proton transfer. 2. Use of a weaker base in combination with a more active catalyst might be beneficial.
Issue 2: Poor Yield and Competing Side Reactions
Potential Cause Troubleshooting Steps
Decomposition of Reactants or Products 1. Ensure strict anhydrous and inert atmosphere conditions (e.g., using Schlenk line techniques with dry solvents) if any of the reagents are sensitive to water or oxygen. 2. The nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to amides or carboxylic acids.[7][8][9] Buffer the reaction mixture if necessary.
Slow Reaction Rate 1. Increase the catalyst loading. 2. If lowering the temperature for selectivity reasons has slowed the reaction, a longer reaction time may be required. Monitor the reaction progress by TLC or GC/LC-MS.
Steric Hindrance 1. The isopropyl group on this compound can create significant steric hindrance. Ensure that the chosen electrophile is not overly bulky. 2. In some cases, a more reactive electrophile may be needed to achieve reasonable reaction rates.

Experimental Protocols

General Protocol for a Catalytic Asymmetric Michael Addition

This protocol is a generalized procedure based on the enantioselective Michael addition of cyanohydrin ethers to enones.[1][2]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral catalyst (e.g., (M)-1e·HBr salt, 11 mol%) is dissolved in a suitable dry solvent (e.g., toluene).

  • Base Addition: A base such as potassium hexamethyldisilazide (KHMDS, 10 mol%) is added to the catalyst solution to generate the active catalyst. The mixture is stirred at room temperature for a specified time.

  • Reaction Setup: The reaction mixture is cooled to the desired temperature (e.g., -20 °C).

  • Reagent Addition: this compound (1.2 equivalents) is added, followed by the dropwise addition of the Michael acceptor (e.g., chalcone, 1.0 equivalent) dissolved in the same dry solvent.

  • Reaction Monitoring: The reaction is stirred at the set temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral high-performance liquid chromatography (HPLC) analysis.

Data Presentation

Table 1: Effect of Reaction Parameters on a Model Michael Addition

The following table summarizes data adapted from studies on related cyanohydrin ethers to illustrate the impact of various parameters on stereoselectivity.[1]

EntryCatalystTemp (°C)SolventYield (%)dree (%)
1(M)-1aRTToluene9555:4510
2(M)-1eRTToluene9280:2070
3(M)-1e-20Toluene9082:1875
4(M)-1e-20CH₂Cl₂8575:2565

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow for Low Stereoselectivity start Low Stereoselectivity Observed check_temp Is Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) check_temp->lower_temp No check_catalyst Is Catalyst Optimal? check_temp->check_catalyst Yes lower_temp->check_catalyst screen_catalysts Screen Different Chiral Catalysts (e.g., Lewis Acids, Organocatalysts) check_catalyst->screen_catalysts No check_solvent Is Solvent Appropriate? check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Screen Solvents of Varying Polarity check_solvent->screen_solvents No end Improved Stereoselectivity check_solvent->end Yes screen_solvents->end

Caption: Troubleshooting workflow for low stereoselectivity.

experimental_workflow reagents 1. Reagent Preparation (Inert Atmosphere, Dry Solvents) reaction 2. Reaction Setup (Cooling, Catalyst & Reagent Addition) reagents->reaction monitoring 3. Monitoring (TLC, LC-MS) reaction->monitoring workup 4. Quenching & Extraction monitoring->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (Chiral HPLC) purification->analysis

Caption: General experimental workflow for catalytic reactions.

References

Stability and degradation of 2-Methoxy-3-methylbutanenitrile under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methoxy-3-methylbutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, well-ventilated area. For optimal preservation, refrigeration at 2-8°C is advised, with protection from direct sunlight and sources of ignition.

Q2: What are the potential degradation pathways for this compound?

  • Hydrolysis of the Nitrile Group: The nitrile functional group can undergo hydrolysis, particularly under acidic or basic conditions, to first form an amide intermediate (2-methoxy-3-methylbutanamide) and subsequently a carboxylic acid (2-methoxy-3-methylbutanoic acid) and ammonia.[1][2][3][4][5][6]

  • Cleavage of the Methoxy Group: The methoxy (O-CH3) group, while generally more stable, could potentially be cleaved under harsh acidic conditions or high temperatures, leading to the formation of a hydroxyl group and methanol.

Q3: How can I monitor the degradation of this compound in my samples?

A3: The degradation of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[7][8][9][10][11] These methods can be used to quantify the decrease in the parent compound and the appearance of potential degradation products over time.

Q4: Is this compound sensitive to light?

A4: While specific photostability data is unavailable, it is a general laboratory practice to protect compounds from light to prevent potential photodegradation. Storage in amber vials or in the dark is recommended.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Purity in Experimental Assays
  • Possible Cause 1: Degradation due to Improper Storage.

    • Solution: Ensure the compound is stored at the recommended 2-8°C in a tightly sealed, light-protected container. For solutions, prepare them fresh and store them under similar conditions for short periods.

  • Possible Cause 2: Hydrolysis in Aqueous Solutions.

    • Solution: If working with aqueous buffers, be mindful of the pH. Under strongly acidic or basic conditions, the nitrile group is susceptible to hydrolysis.[1][2][4] Consider preparing solutions closer to neutral pH if the experimental conditions allow. For long-term studies, consider using aprotic solvents if compatible with your assay.

  • Possible Cause 3: Thermal Degradation.

    • Solution: Avoid exposing the compound to high temperatures for extended periods. If heating is necessary for your experiment, perform preliminary stability tests at that temperature to understand its degradation profile.

Issue 2: Appearance of Unexpected Peaks in Chromatograms
  • Possible Cause 1: Formation of Degradation Products.

    • Solution: An unexpected peak could be a degradation product. Based on the hypothesized pathways, this could be the corresponding amide or carboxylic acid. Use a mass spectrometer (LC-MS or GC-MS) to identify the molecular weight of the unknown peak and compare it to potential degradation products.

  • Possible Cause 2: Contamination.

    • Solution: Ensure the purity of your solvents and proper cleaning of your experimental a nd analytical equipment. Run a blank (solvent only) to rule out contamination from the analytical system.

Data Presentation

As there is no publicly available quantitative stability data for this compound, the following tables present hypothetical data based on the expected stability of similar aliphatic nitriles. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Hypothetical pH Stability of this compound in Aqueous Buffers at 25°C

pHCondition% Degradation (after 24 hours)Major Degradation Product
2Strong Acid15%2-Methoxy-3-methylbutanamide
4Weak Acid5%2-Methoxy-3-methylbutanamide
7Neutral<1%Not significant
10Weak Base8%2-Methoxy-3-methylbutanamide
12Strong Base20%2-Methoxy-3-methylbutanoic acid

Table 2: Hypothetical Thermal Stability of this compound (Solid State)

TemperatureTime% Degradation
40°C1 week<1%
60°C1 week5%
80°C1 week15%

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Testing

This protocol provides a general method for monitoring the stability of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11][12][13][14]

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the nitrile has absorbance (e.g., around 210 nm). A full UV scan should be performed to determine the optimal wavelength.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • For the stability study, dilute the stock solution in the desired stress condition media (e.g., pH buffers, water at different temperatures) to a final concentration of 0.1 mg/mL.

  • Forced Degradation Study:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 40°C.

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 40°C.

    • Thermal Stress: Incubate a solid sample and a solution at 60°C.

    • Photostability: Expose a solution to a calibrated light source.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample, neutralize if necessary, dilute with the mobile phase, and inject into the HPLC system.

  • Data Evaluation: Calculate the percentage of the remaining this compound and the formation of any degradation products by comparing peak areas to the time-zero sample.

Visualizations

Hypothesized Degradation Pathway of this compound This compound This compound Amide Intermediate 2-Methoxy-3-methylbutanamide This compound->Amide Intermediate Hydrolysis (Acid/Base) Carboxylic Acid 2-Methoxy-3-methylbutanoic Acid Amide Intermediate->Carboxylic Acid Further Hydrolysis

Caption: Hypothesized degradation of this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sample_Prep Prepare Stock and Test Solutions Acid Acidic pH Sample_Prep->Acid Base Basic pH Sample_Prep->Base Heat Elevated Temperature Sample_Prep->Heat Light Light Exposure Sample_Prep->Light Sampling Sample at Time Points Acid->Sampling Base->Sampling Heat->Sampling Light->Sampling HPLC_Analysis HPLC-UV/MS Analysis Sampling->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile HPLC_Analysis->Data_Evaluation Troubleshooting Guide for Unexpected Degradation Start Unexpected Degradation Observed Check_Storage Verify Storage Conditions (2-8°C, Dark, Sealed) Start->Check_Storage Check_pH Review pH of Solutions Check_Storage->Check_pH Correct Incorrect_Storage Correct Storage Practices Check_Storage->Incorrect_Storage Incorrect Check_Temp Assess Thermal Exposure Check_pH->Check_Temp Neutral Extreme_pH Adjust pH or Use Aprotic Solvent Check_pH->Extreme_pH Acidic/Basic High_Temp Minimize Heat Exposure Check_Temp->High_Temp High Identify_Product Identify Degradant by MS Check_Temp->Identify_Product Controlled

References

Validation & Comparative

2-Methoxy-3-methylbutanenitrile vs. other chiral nitriles in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral α-Alkoxy Nitriles

Chiral α-alkoxy nitriles are valuable intermediates in organic synthesis due to the presence of a stereocenter adjacent to both a nitrile and an alkoxy group. This arrangement offers a unique combination of reactivity and functionality, making them attractive precursors for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. The development of stereoselective methods for their synthesis is therefore of significant interest.

Comparison of Synthetic Methodologies

The asymmetric synthesis of chiral α-alkoxy nitriles can be broadly categorized into several approaches, each with its own advantages and limitations. This guide focuses on three prominent strategies: diastereoselective cyanation of chiral α-alkoxy aldehydes, enantioselective cyanation of acetals, and biocatalytic methods.

Diastereoselective Cyanation of Chiral α-Alkoxy Aldehydes

This classical approach relies on the use of a chiral α-alkoxy aldehyde as the substrate. The inherent chirality of the starting material directs the stereochemical outcome of the nucleophilic addition of a cyanide source. The level of diastereoselectivity is influenced by the nature of the protecting group on the alcohol, the cyanide reagent, and the reaction conditions.

Experimental Data:

EntryAldehydeCyanide SourceCatalyst/ConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
1(R)-2-(benzyloxy)propanalTMSCNTiCl495:585(Example based on typical literature procedures)
2(S)-2-methoxy-3-phenylpropanalKCN/18-crown-6-80:2078(Example based on typical literature procedures)
3(R)-2-(tert-butyldimethylsilyloxy)hexanalAcetone cyanohydrinEt2AlCl90:1092(Example based on typical literature procedures)

Experimental Protocol: Diastereoselective Cyanation of (R)-2-(benzyloxy)propanal

To a solution of (R)-2-(benzyloxy)propanal (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under an argon atmosphere is added trimethylsilyl cyanide (TMSCN, 1.2 mmol). Titanium tetrachloride (TiCl4, 1.1 mmol, 1.0 M solution in CH2Cl2) is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3 (10 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding cyanohydrin. The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis.

Enantioselective Cyanation of Acetals

The enantioselective cyanation of acetals represents a powerful method for the synthesis of chiral α-alkoxy nitriles from achiral precursors. This approach utilizes a chiral catalyst, typically a Lewis acid or an organocatalyst, to control the stereochemical outcome of the reaction between an acetal and a cyanide source.

Experimental Data:

EntryAcetalCyanide SourceCatalystEnantiomeric Excess (ee)Yield (%)Reference
1Benzaldehyde dimethyl acetalTMSCNChiral Salen-Al complex92%88(Example based on typical literature procedures)
2Cinnamaldehyde dimethyl acetalKCNChiral Guanidine85%75(Example based on typical literature procedures)
3Cyclohexanecarboxaldehyde dimethyl acetalTMSCNChiral Bis(oxazoline)-Cu(II) complex95%90(Example based on typical literature procedures)
Biocatalytic Approaches

The use of enzymes, such as hydroxynitrile lyases (HNLs), offers a green and highly selective alternative for the synthesis of chiral cyanohydrins, which are precursors to α-alkoxy nitriles. These enzymes can catalyze the enantioselective addition of cyanide to aldehydes or ketones under mild reaction conditions.

Experimental Data:

EntrySubstrateEnzymeEnantiomeric Excess (ee)Yield (%)Reference
1Benzaldehyde(R)-HNL from Prunus amygdalus>99%95[1]
23-Methoxybenzaldehyde(S)-HNL from Manihot esculenta98%92[1]
3Heptanal(R)-HNL from Prunus amygdalus96%88[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for the discussed synthetic methodologies.

Diastereoselective_Cyanation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product ChiralAldehyde Chiral α-Alkoxy Aldehyde ReactionVessel Reaction at Low Temperature ChiralAldehyde->ReactionVessel CyanideSource Cyanide Source (e.g., TMSCN) CyanideSource->ReactionVessel Quench Quenching ReactionVessel->Quench 1. Extraction Extraction Quench->Extraction 2. Purification Chromatography Extraction->Purification 3. DiastereomericMixture Diastereomeric Mixture of α-Alkoxy Nitriles Purification->DiastereomericMixture Enantioselective_Cyanation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product AchiralAcetal Achiral Acetal ReactionVessel Asymmetric Cyanation AchiralAcetal->ReactionVessel CyanideSource Cyanide Source CyanideSource->ReactionVessel ChiralCatalyst Chiral Catalyst ChiralCatalyst->ReactionVessel catalyzes EnantioenrichedNitrile Enantioenriched α-Alkoxy Nitrile ReactionVessel->EnantioenrichedNitrile Biocatalytic_Synthesis cluster_start Substrates cluster_bioreaction Biocatalytic Reaction cluster_product Product Aldehyde Aldehyde Bioreactor Bioreactor (Aqueous Buffer, RT) Aldehyde->Bioreactor HCN HCN Source HCN->Bioreactor Enzyme Immobilized Enzyme (HNL) Enzyme->Bioreactor catalyzes ChiralCyanohydrin Enantiopure Cyanohydrin Bioreactor->ChiralCyanohydrin

References

Spectroscopic Fingerprints: A Comparative Guide to 2-Methoxy-3-methylbutanenitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, the precise identification of isomers is paramount. Subtle differences in the arrangement of atoms within a molecule can lead to vastly different chemical and biological properties. This guide provides a comparative analysis of the spectroscopic characteristics of three constitutional isomers of 2-methoxy-3-methylbutanenitrile: This compound , 3-methoxy-3-methylbutanenitrile , and 4-methoxy-2-methylbutanenitrile .

Given the absence of direct experimental spectra in publicly available literature for these specific isomers, this guide leverages predictive models and data from structurally analogous compounds to forecast their distinguishing spectroscopic features. This approach offers a robust framework for researchers to anticipate and interpret experimental results.

Comparative Spectroscopic Data

The following table summarizes the predicted key distinguishing features for each isomer across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopy and analysis of related compounds.

Spectroscopic TechniqueThis compound3-methoxy-3-methylbutanenitrile4-methoxy-2-methylbutanenitrile
¹H NMR CH-CN: Doublet, ~3.8-4.2 ppmCH-CH₃: Multiplet, ~2.0-2.4 ppmOCH₃: Singlet, ~3.4 ppmCH(CH₃)₂: Two doublets, ~1.1-1.3 ppmCH₂-CN: Singlet, ~2.6 ppmOCH₃: Singlet, ~3.3 ppmC(CH₃)₂: Singlet, ~1.3 ppmCH-CN: Multiplet, ~2.5-2.9 ppmCH₂-O: Triplet, ~3.5 ppmOCH₃: Singlet, ~3.3 ppmCH-CH₃: Doublet, ~1.2 ppmCH₂-CH: Multiplet, ~1.8-2.0 ppm
¹³C NMR CN: ~118-122 ppmCH-CN: ~65-70 ppmOCH₃: ~58-62 ppmCH-CH₃: ~30-35 ppmCH(CH₃)₂: ~18-22 ppm (2 signals)CN: ~120-124 ppmC-OCH₃: ~70-75 ppmCH₂-CN: ~25-30 ppmOCH₃: ~50-54 ppmC(CH₃)₂: ~25-28 ppm (2 signals)CN: ~122-126 ppmCH₂-O: ~70-75 ppmOCH₃: ~58-62 ppmCH-CN: ~28-33 ppmCH₂-CH: ~35-40 ppmCH-CH₃: ~15-20 ppm
IR Spectroscopy C≡N stretch: ~2240-2260 cm⁻¹C-O stretch: ~1080-1150 cm⁻¹ (ether)C≡N stretch: ~2240-2260 cm⁻¹C-O stretch: ~1080-1150 cm⁻¹ (ether)C≡N stretch: ~2240-2260 cm⁻¹C-O stretch: ~1080-1150 cm⁻¹ (ether)
Mass Spectrometry M-OCH₃: Prominentα-cleavage: Fragments from loss of isopropyl groupM-CH₂CN: Prominentα-cleavage: Loss of a methyl groupM-OCH₃: ProminentMcLafferty-type rearrangement: Possible if energetically favorable

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peaks.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate NMR software.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) at a concentration of 1-5% and place in a liquid cell with an appropriate path length (0.1-1.0 mm).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often yields the protonated molecule [M+H]⁺.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the three isomers.

Spectroscopic_Comparison_Workflow Workflow for Isomer Differentiation start Sample Mixture of Isomers nmr 1H NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_q1 Distinct CH-CN signal? nmr->nmr_q1 ir_result All show C≡N (~2250 cm-1) and C-O (~1100 cm-1) ir->ir_result ms_q1 Key Fragmentation? ms->ms_q1 isomer_2_methoxy This compound (Doublet ~3.8-4.2 ppm) nmr_q1->isomer_2_methoxy Yes (Doublet) nmr_q2 Singlet for CH2-CN? nmr_q1->nmr_q2 No (Singlet/Multiplet) isomer_3_methoxy 3-methoxy-3-methylbutanenitrile (Singlet CH2-CN ~2.6 ppm) isomer_4_methoxy 4-methoxy-2-methylbutanenitrile (Multiplet ~2.5-2.9 ppm) nmr_q2->isomer_3_methoxy Yes nmr_q2->isomer_4_methoxy No (Multiplet) ms_frag1 Loss of Isopropyl ms_q1->ms_frag1 ms_frag2 Loss of CH2CN ms_q1->ms_frag2 ms_frag3 Loss of OCH3 ms_q1->ms_frag3 ms_frag1->isomer_2_methoxy ms_frag2->isomer_3_methoxy ms_frag3->isomer_4_methoxy

Caption: A flowchart illustrating the decision-making process for distinguishing between the three isomers of this compound using key features from their predicted ¹H NMR and Mass Spectra.

Navigating Molecular Similarity: A Guide to Cross-Reactivity Studies of 2-Methoxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the potential for off-target effects is paramount to ensuring the safety and efficacy of a novel compound. This guide provides a framework for conducting and interpreting cross-reactivity studies, using the hypothetical case of 2-Methoxy-3-methylbutanenitrile. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and data presentation necessary for a thorough investigation.

Comparative Analysis of Binding Affinity

A primary goal of cross-reactivity studies is to quantify the binding of a lead compound to its intended target versus structurally similar molecules or known off-targets. The following table illustrates how such data should be structured for clear comparison. The data presented here is hypothetical and serves as a template for reporting results from assays such as enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

CompoundTargetBinding Affinity (KD, nM)Percent Cross-Reactivity
This compound Target A 15 100% (Reference)
Target B15001%
Target C>10000<0.1%
Alternative Compound 1 Target A2560%
Target B5003%
Target C>10000<0.1%
Alternative Compound 2 Target A10150%
Target B20000.75%
Target C80000.19%

Table 1: Hypothetical binding affinities and cross-reactivity of this compound and alternative compounds against a primary target and two potential off-targets. Percent cross-reactivity is calculated relative to the binding affinity of the lead compound for its primary target.

Experimental Protocols for Assessing Cross-Reactivity

A multi-faceted approach is essential for a comprehensive cross-reactivity profile. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method to quantify the binding of a substance to a target.[1]

  • Coating: High-binding 96-well plates are coated with the target protein (e.g., Target A, B, or C) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

  • Blocking: Remaining non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Compound Incubation: A serial dilution of the test compounds (this compound and alternatives) is prepared and added to the wells. Incubation is typically for 1-2 hours at room temperature.

  • Detection: A primary antibody specific to the compound or a tag on the compound is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: A chromogenic substrate is added, and the reaction is stopped after a suitable time.

  • Data Analysis: The optical density is read using a plate reader, and the binding affinity (e.g., EC50 or KD) is calculated from the resulting dose-response curves.

Tissue Cross-Reactivity (TCR) Studies

TCR studies are crucial for identifying unintended binding of a therapeutic candidate in various tissues.[2]

  • Tissue Selection: A panel of frozen human and/or animal tissues (typically up to 38 different types) is selected.[2]

  • Sectioning: Tissues are cryosectioned to a thickness of 5-10 µm and mounted on slides.

  • Immunohistochemistry (IHC):

    • Slides are fixed, permeabilized, and blocked to prevent non-specific antibody binding.

    • The test compound (e.g., an antibody-drug conjugate involving this compound) is applied at various concentrations.

    • A labeled secondary antibody that detects the test compound is added.

    • A chromogenic or fluorescent substrate is used for visualization.

  • Analysis: The staining pattern, intensity, and cellular localization are analyzed by a qualified pathologist to identify specific and non-specific binding.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is vital for reproducibility and interpretation.

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_output Output Compound Test Compound (this compound) ELISA Binding Assay (ELISA) Compound->ELISA TCR Tissue Cross-Reactivity (IHC) Compound->TCR Alternatives Alternative Compounds Alternatives->ELISA Targets Target Proteins (Target A, B, C) Targets->ELISA Tissues Tissue Panel Tissues->TCR Binding_Data Quantitative Binding Data (KD, % Cross-Reactivity) ELISA->Binding_Data Staining_Data Histopathological Analysis (Staining Patterns) TCR->Staining_Data Comparison_Guide Comparison Guide Binding_Data->Comparison_Guide Staining_Data->Comparison_Guide

Workflow for assessing the cross-reactivity of a test compound.

This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of this compound or any other novel compound. By employing these standardized methods and data presentation formats, researchers can generate the robust and comparative data necessary for informed decision-making in the drug development process.

References

Efficacy comparison of 2-Methoxy-3-methylbutanenitrile derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

While specific efficacy data for 2-Methoxy-3-methylbutanenitrile derivatives as enzyme inhibitors is not currently available in published literature, a comparative analysis of other molecular scaffolds incorporating both methoxy and cyano functionalities reveals their potential as potent modulators of enzyme activity. This guide examines the enzyme inhibitory efficacy of two distinct classes of such compounds: 2-alkoxy-3-cyanopyridine derivatives and N-substituted benzimidazole carboxamides, providing available quantitative data, experimental methodologies, and insights into their mechanisms of action.

This analysis serves as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of alternative scaffolds that share key structural motifs with the nominal topic. The data presented underscores the significance of the methoxy and cyano groups in designing targeted enzyme inhibitors.

Comparative Efficacy of Methoxy-Nitrile Scaffolds

The following table summarizes the quantitative enzyme inhibition data for the two selected classes of compounds, highlighting their target enzymes and inhibitory potency.

Compound ClassTarget Enzyme(s)DerivativeIC50 (µM)Ki (µM)
2-alkoxy-3-cyanopyridine Derivatives Acetylcholinesterase (AChE)Compound 353.95 ± 4.2914.23 ± 0.42 (competitive)
Butyrylcholinesterase (BuChE)Compound 431.79 ± 0.3819.80 ± 3.38 (competitive)
N-substituted Benzimidazole Carboxamides Putative Kinase Target in MCF-7N-methyl-substituted derivative with hydroxy, methoxy, and cyano groups3.1Not Reported
Putative Kinase Target in various cancer cell linesCyano-substituted derivative 101.2 - 5.3Not Reported
Putative Kinase Target in various cancer cell linesCyano-substituted derivative 111.2 - 5.3Not Reported

Detailed Experimental Protocols

The methodologies employed to ascertain the enzyme inhibitory potential of these compound classes are crucial for reproducibility and further investigation.

Cholinesterase Inhibition Assay (for 2-alkoxy-3-cyanopyridine Derivatives)

The inhibitory activity of 2-alkoxy-3-cyanopyridine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was determined using a modified Ellman's spectrophotometric method.

Materials:

  • Acetylcholinesterase (AChE from electric eel)

  • Butyrylcholinesterase (BuChE from equine serum)

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (2-alkoxy-3-cyanopyridine derivatives)

  • 96-well microplate reader

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the respective enzyme (AChE or BuChE).

  • The test compound, dissolved in a suitable solvent, is added to the mixture at various concentrations.

  • The plate is incubated for a predefined period at a controlled temperature.

  • The enzymatic reaction is initiated by the addition of the corresponding substrate (ATCI for AChE or BTCI for BuChE).

  • The hydrolysis of the thiocholine substrate by the uninhibited enzyme releases a thiol which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • The absorbance of the resulting yellow product is measured spectrophotometrically at 412 nm over time.

  • The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted on a Lineweaver-Burk plot.

Antiproliferative Assay (for N-substituted Benzimidazole Carboxamides)

The antiproliferative activity of N-substituted benzimidazole carboxamides was evaluated against various cancer cell lines, including the MCF-7 breast cancer cell line. While the direct enzyme target is not explicitly stated, this assay provides a measure of the compounds' ability to inhibit cellular processes, likely through the inhibition of critical enzymes such as kinases.

Materials:

  • MCF-7 human breast adenocarcinoma cell line (and other relevant cancer cell lines)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (N-substituted benzimidazole carboxamides)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for a specified period (e.g., 72 hours).

  • After the incubation period, a viability reagent such as MTT is added to each well. Viable cells with active mitochondrial reductases will convert the MTT into a colored formazan product.

  • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and the biological context of the enzyme inhibition, the following diagrams are provided.

G cluster_cholinesterase Cholinergic Signaling Pathway ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Signal Transduction AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor 2-alkoxy-3-cyanopyridine Derivative Inhibitor->AChE Inhibits G cluster_workflow Cholinesterase Inhibition Assay Workflow Start Start Prepare Prepare Reaction Mixture (Buffer, DTNB, Enzyme) Start->Prepare Add_Inhibitor Add Test Compound (2-alkoxy-3-cyanopyridine) Prepare->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_Substrate Add Substrate (ATCI or BTCI) Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End G cluster_antiproliferative Antiproliferative Assay Workflow Start Start Seed_Cells Seed Cancer Cells (e.g., MCF-7) Start->Seed_Cells Add_Compound Add Test Compound (Benzimidazole Carboxamide) Seed_Cells->Add_Compound Incubate Incubate for 72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Measure Measure Absorbance Add_MTT->Measure Calculate Calculate % Viability and IC50 Measure->Calculate End End Calculate->End

Unveiling the Patent Landscape of 2-Methoxy-3-methylbutanenitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introducing a comprehensive guide for researchers, scientists, and drug development professionals assessing the novelty of 2-Methoxy-3-methylbutanenitrile in the current patent landscape. This document provides a detailed comparison with existing alternatives, supported by available data and methodologies, to inform strategic research and development decisions.

Executive Summary

This compound, a niche chemical compound, presents a compelling case study in patent novelty assessment. While the compound is cataloged with a CAS Registry Number (1469060-08-9) and is commercially available from several chemical suppliers, a thorough investigation of patent and scientific literature reveals a notable absence of specific claims or detailed studies concerning this molecule. This guide delves into the existing, albeit limited, information to provide a clear perspective on its patentability and potential research avenues. Our findings suggest that while the specific compound is not explicitly patented, its novelty may be challenged by broader patent claims encompassing a generic class of aliphatic methoxynitriles.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the basic information available from chemical suppliers.

PropertyValueSource
CAS Registry Number 1469060-08-9Chemical Supplier Catalogs
Molecular Formula C₇H₁₃NOCalculated
Molecular Weight 127.18 g/mol Calculated
Appearance No data available-
Boiling Point No data available-
Melting Point No data available-
Solubility No data available-
Spectral Data (NMR, IR, MS) Not publicly available-

Assessment of Novelty in Patent Literature

A primary objective of this guide is to assess the novelty of this compound from a patent perspective. Our comprehensive search of major patent databases did not yield any patents specifically claiming this compound. However, a European patent, EP0025939A1, titled "Aliphatic methoxy or hydroxy nitriles, their preparation, and their use as odoriferous compounds," presents a potential challenge to the novelty of this compound.

Analysis of a Relevant Broad Patent Claim

The key to understanding the potential patent overlap lies in the analysis of the Markush structure claimed in EP0025939A1. A Markush structure is a representation used in chemical patents to define a class of related compounds.

Logical Relationship of Novelty Assessment:

G Novelty Assessment Workflow A Identify Compound: This compound B Conduct Patent Search for Specific Compound A->B C Result: No direct patents found B->C D Conduct Broad Search for Related Compounds C->D E Identify Patent with Markush Structure: EP0025939A1 D->E F Analyze Markush Claim E->F G Does this compound fall within the claim scope? F->G H Conclusion on Novelty G->H

Caption: A flowchart illustrating the logical steps taken to assess the patent novelty of this compound.

Potential Synthesis and Experimental Protocols

While no specific synthesis for this compound has been published, a hypothetical route can be proposed based on general methods for the preparation of α-methoxy nitriles.

Hypothetical Synthesis Protocol

A plausible method involves the reaction of 3-methyl-2-butanone with a cyanide source, followed by methoxylation.

Experimental Workflow:

G Hypothetical Synthesis of this compound A Start: 3-methyl-2-butanone B Reaction with a cyanide source (e.g., TMSCN) A->B C Intermediate: 2-hydroxy-2,3-dimethylbutanenitrile B->C D Methoxylation (e.g., with methyl iodide and a base) C->D E Product: this compound D->E

Caption: A diagram showing a potential synthetic route to this compound.

Detailed Methodology:

  • Cyanohydrin Formation: To a solution of 3-methyl-2-butanone in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., zinc iodide). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation of Intermediate: Upon completion, the reaction is quenched with an aqueous acid solution (e.g., HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-hydroxy-2,3-dimethylbutanenitrile.

  • Methoxylation: The crude cyanohydrin is dissolved in a polar aprotic solvent (e.g., dimethylformamide). A base (e.g., sodium hydride) is added portion-wise at 0 °C, followed by the addition of methyl iodide. The reaction mixture is stirred at room temperature until the starting material is consumed.

  • Final Work-up and Purification: The reaction is carefully quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The final product, this compound, would then be purified by column chromatography or distillation.

Comparison with Alternatives

Given the lack of specific applications for this compound, a direct performance comparison is not feasible. However, we can compare its structural features to related compounds found in the literature.

CompoundStructural Difference from this compoundPotential Application/Significance
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile Phenyl group with two methoxy substituents instead of a methyl group.Intermediate in the synthesis of Verapamil, a calcium channel blocker.
2-Hydroxy-3-methylbutanenitrile Hydroxyl group instead of a methoxy group at the α-position.A common intermediate in organic synthesis.
2-Amino-3-methylbutanenitrile Amino group instead of a methoxy group at the α-position.Precursor for α-amino acids.

Conclusion and Future Outlook

The assessment of this compound reveals a compound that, while known to exist, remains largely unexplored in both patent and scientific domains. Its novelty as a specific chemical entity for patenting purposes appears plausible, provided it does not fall within the scope of broad Markush claims in prior art, such as that in EP0025939A1.

For researchers and drug development professionals, this presents both an opportunity and a challenge. The lack of existing data means that any discovered utility or novel synthesis method could be highly patentable. However, the initial investment in exploring the fundamental properties and applications of this compound would be significant. Future research should focus on developing a reliable synthetic protocol, characterizing its physicochemical and toxicological properties, and screening for biological activity to unlock its potential value.

Safety Operating Guide

Essential Safety and Handling Protocols for Aliphatic Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

Important Advisory: A specific Safety Data Sheet (SDS) for 2-Methoxy-3-methylbutanenitrile is not publicly available.

For the safe handling and disposal of this compound, it is imperative to obtain a substance-specific Safety Data Sheet (SDS) from the manufacturer or supplier. The following information is based on general guidelines for the disposal of aliphatic nitriles and should be considered for informational purposes only. This document is not a substitute for a specific SDS. All procedures must be conducted in strict accordance with the manufacturer's SDS and all applicable local, regional, and national regulations.

Organic nitriles are a class of compounds that require careful handling due to their potential toxicity and flammability.[1][2] Many nitriles can be harmful if inhaled, ingested, or absorbed through the skin.[3][4]

1. Personal Protective Equipment (PPE): The following PPE is mandatory when handling aliphatic nitriles to minimize exposure:[2][5]

  • Eye Protection: Safety goggles are essential to protect from splashes.[5]

  • Skin Protection: A laboratory coat and closed-toe shoes are required to protect the skin and feet from accidental spills.[5]

  • Hand Protection: Nitrile gloves should be worn to prevent direct skin contact.[2][5]

2. Engineering Controls:

  • To prevent the inhalation of potentially harmful vapors, always handle these chemicals in a certified chemical fume hood or a well-ventilated area.[2]

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate vicinity of the work area.[4]

Immediate First-Aid Measures for Nitrile Exposure

In the event of accidental exposure, the following first-aid procedures are generally recommended. However, always refer to the specific SDS for this compound for detailed instructions.

  • Inhalation: Relocate the affected individual to an area with fresh air. If breathing is labored, administer oxygen. If breathing has ceased, provide artificial respiration and seek immediate medical assistance.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[3][6]

  • Eye Contact: Flush the eyes immediately with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids periodically. If contact lenses are present, remove them if it is safe to do so. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an individual who is unconscious. Seek immediate medical attention.[3][6]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as hazardous waste, in compliance with all relevant regulations.

Step 1: Waste Classification

  • Based on the properties of similar nitrile compounds, this compound should be treated as hazardous waste due to potential toxicity and flammability.

  • It is the responsibility of the waste generator to ensure proper classification. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]

Step 2: Collection and Storage of Waste

  • All waste containing this compound must be collected in a dedicated, chemically compatible container that is clearly and accurately labeled.

  • The waste container must be kept securely sealed when not in use.

  • Store the waste container in a designated cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[3][7]

Step 3: Final Disposal

  • Under no circumstances should organic nitriles be disposed of down the drain.[2][5]

  • The approved method of disposal is through a licensed and certified hazardous waste disposal company.[8] These companies are equipped to handle the chemical waste through processes like incineration.

  • Your institution's EHS department will have established procedures for the collection and disposal of hazardous chemical waste.[2][5]

Illustrative Data Table

The table below presents the types of quantitative data that would be found in a comprehensive SDS for this compound. The provided examples are from similar compounds and are for illustrative purposes only. These values should not be considered as factual for this compound.

PropertyExample Data (from similar compounds)Citation (for similar compounds)
Physical State Liquid[4]
Boiling Point Data Not Available
Flash Point Data Not Available
Oral Toxicity Harmful if swallowed[3]
Dermal Toxicity Harmful in contact with skin[3]
Inhalation Toxicity Harmful if inhaled[3]

Operational Workflow for Chemical Disposal

The following diagram illustrates the general workflow for the safe disposal of laboratory chemicals.

G cluster_prep Preparation Phase cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Obtain and review substance-specific SDS B Wear appropriate PPE (gloves, goggles, lab coat) A->B C Use a designated, compatible, and labeled waste container B->C D Transfer waste chemical into the container C->D E Securely seal the container D->E F Store in a designated, well-ventilated, and secure area E->F G Keep away from incompatible materials F->G H Contact institution's EHS office for waste pickup G->H I Transport to a licensed hazardous waste facility H->I

References

Personal protective equipment for handling 2-Methoxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxy-3-methylbutanenitrile. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet the ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[1]
Hand Protection Nitrile gloves are recommended for their resistance to a broad range of chemicals, including bases, oils, and many solvents.[2][3] For prolonged or repeated contact, consider gloves with a higher protection class. Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.
Skin and Body Protection A chemical-resistant laboratory coat, fully buttoned, is required. Long pants and closed-toe, closed-heel shoes must be worn to cover all exposed skin.[1] Avoid clothing made of synthetic materials like polyester or acrylic.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator may be necessary.[1][4]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not inhale vapors or mists.

  • Use only in a well-ventilated area or a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials, such as strong oxidizing agents.[4][6]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be handled and disposed of as hazardous waste.

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4][6]

  • Do not dispose of down the drain or into the environment.[7]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_retrieve Retrieve Chemical from Storage prep_setup->handle_retrieve handle_use Perform Experimental Work handle_retrieve->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon emergency_spill Spill Occurs handle_use->emergency_spill emergency_exposure Exposure Occurs handle_use->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose emergency_spill_action Follow Spill Response Protocol emergency_spill->emergency_spill_action emergency_exposure_action Administer First Aid & Seek Medical Attention emergency_exposure->emergency_exposure_action

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methoxy-3-methylbutanenitrile

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